PM-104
Description
The exact mass of the compound Europium(3+); molybdenum(6+); hectahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
130729-68-9 |
|---|---|
Molecular Formula |
Eu4H106Mo29N12O129-176 |
Molecular Weight |
5729 g/mol |
IUPAC Name |
dodecaazanium;europium(3+);molybdenum;oxygen(2-);nonacosahydrate |
InChI |
InChI=1S/4Eu.29Mo.12H3N.29H2O.100O/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*1H3;29*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;100*-2/p+12 |
InChI Key |
OWJCOQJHDFFSGY-UHFFFAOYSA-Z |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Synonyms |
PM 104 PM-104 |
Origin of Product |
United States |
Foundational & Exploratory
PR-104: A Dual-Targeting Hypoxia-Activated Prodrug
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
PR-104 is a novel hypoxia-activated prodrug that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This technical guide provides a comprehensive overview of the core mechanism of action of PR-104, intended for researchers, scientists, and drug development professionals. PR-104's unique dual-activation mechanism, targeting both the hypoxic microenvironment of solid tumors and cancer cells overexpressing the enzyme AKR1C3, positions it as a promising therapeutic agent. This document details the metabolic activation pathways, the resulting DNA damage, and the key experimental methodologies used to elucidate its function.
Introduction
PR-104 is a phosphate ester "pre-prodrug" that is rapidly and systemically converted in vivo to its more lipophilic and active prodrug form, PR-104A.[1][2][3] PR-104A is a 3,5-dinitrobenzamide nitrogen mustard designed to be selectively activated within the tumor microenvironment.[2][3][4] Its activation leads to the formation of potent DNA cross-linking agents, ultimately inducing cell cycle arrest and apoptosis.[4] The key to PR-104's therapeutic potential lies in its selective activation in tumor tissues, thereby sparing healthy, well-oxygenated cells.
Mechanism of Action: A Dual Activation Pathway
PR-104A undergoes reductive activation through two distinct pathways: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction.
Hypoxia-Dependent Activation
In the characteristic hypoxic environment of solid tumors, PR-104A is activated through a one-electron reduction process.[5] This reduction is primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR). The initial reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, PR-104A, preventing the formation of toxic metabolites in healthy tissues. However, under hypoxic conditions, this radical undergoes further reduction to form the active cytotoxic species: the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[5][6]
Hypoxia-Independent Activation by AKR1C3
Subsequent research revealed a second, hypoxia-independent activation pathway for PR-104A.[1][7] The enzyme aldo-keto reductase 1C3 (AKR1C3), which can be highly expressed in certain tumor types, including some leukemias, catalyzes a two-electron reduction of PR-104A.[7][8] This two-electron reduction bypasses the oxygen-sensitive nitro radical intermediate, allowing for the formation of the same active metabolites, PR-104H and PR-104M, even in well-oxygenated (aerobic) conditions.[5] This finding has expanded the potential clinical applications of PR-104 beyond solid tumors to include hematological malignancies with high AKR1C3 expression.[1][7]
DNA Cross-Linking and Cytotoxicity
The generated hydroxylamine (PR-104H) and amine (PR-104M) metabolites are potent DNA alkylating agents. They induce the formation of interstrand DNA cross-links (ICLs), a highly cytotoxic form of DNA damage.[2][3][6] These ICLs block DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[4]
Signaling Pathway and Activation Diagram
The following diagram illustrates the metabolic activation of PR-104 and its subsequent mechanism of action.
Caption: Metabolic activation cascade of PR-104.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of PR-104A.
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | H460 | Hypoxic | 0.51 µM | [9] |
| PC3 | Hypoxic | 7.3 µM | [9] | |
| Hypoxic Cytotoxicity Ratio (IC50 Aerobic / IC50 Hypoxic) | Various | 10 - 100 fold | [2][3] | |
| Metabolite Levels (PR-104H + PR-104M) vs. Aerobic | HepG2 | Anoxic | 9-fold higher | [3] |
| PLC/PRF/5 | Anoxic | 27-fold higher | [3] | |
| SNU-398 | Anoxic | 34-fold higher | [3] | |
| Hep3B | Anoxic | 250-fold higher | [3] | |
| Maximum Tolerated Dose (MTD) in Clinical Trials | Solid Tumors | q3w | 1.1 g/m² | [7][10] |
| Solid Tumors | q1w | 675 mg/m² | [7][10] |
Experimental Protocols
In Vitro Cytotoxicity (Clonogenic Assay)
This assay determines the ability of single cells to form colonies after treatment with PR-104A.
-
Cell Seeding: Human tumor cells are seeded into 96-well plates at a density that allows for colony formation.
-
Hypoxic/Aerobic Incubation: Plates are incubated under either normoxic (21% O₂) or hypoxic (<0.1% O₂) conditions for a specified period (e.g., 2 hours) to allow for equilibration.
-
Drug Exposure: PR-104A is added at various concentrations to the cells and incubated for a defined period (e.g., 2-4 hours) under the respective oxygen conditions.
-
Colony Formation: After drug exposure, cells are washed, trypsinized, and re-plated at a lower density in larger culture dishes. They are then incubated under normoxic conditions for 10-14 days to allow for colony growth.
-
Staining and Counting: Colonies are fixed and stained (e.g., with methylene blue or crystal violet), and colonies containing >50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of colonies in treated wells to control wells. IC50 values are determined from dose-response curves.
DNA Interstrand Cross-Link (ICL) Detection (Alkaline Comet Assay)
The comet assay is used to measure DNA ICLs induced by PR-104A.
-
Cell Treatment: Cells are treated with PR-104A as described in the cytotoxicity assay.
-
Irradiation: To detect ICLs, a known amount of DNA single-strand breaks (SSBs) is introduced by irradiating the cells with a fixed dose of ionizing radiation (e.g., X-rays or gamma rays). ICLs will reduce the migration of DNA fragments.
-
Cell Lysis: Cells are embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope. The extent of DNA migration (tail moment or tail intensity) is quantified using image analysis software. A decrease in tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.
Metabolite Analysis (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify and quantify PR-104A and its metabolites.
-
Sample Collection: Cells or plasma samples are collected after treatment with PR-104 or PR-104A.
-
Extraction: Metabolites are extracted from the samples, typically using a protein precipitation step with an organic solvent (e.g., methanol).
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system. The compounds are separated based on their physicochemical properties as they pass through a chromatography column.
-
Mass Spectrometry Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument first ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). Specific precursor-to-product ion transitions are monitored for each analyte for accurate quantification.
-
Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
AKR1C3 Activity Assay
This assay measures the enzymatic activity of AKR1C3 in cell lysates.
-
Cell Lysate Preparation: Cells are harvested and lysed to release their protein content.
-
Reaction Mixture: The cell lysate is incubated with a reaction mixture containing a fluorogenic substrate for AKR1C3 (e.g., coumberone) and a cofactor (NADPH).
-
Inhibition Control: A parallel reaction is set up in the presence of a specific AKR1C3 inhibitor to distinguish AKR1C3-specific activity from that of other reductases.
-
Fluorescence Measurement: The enzymatic reaction results in the formation of a fluorescent product. The increase in fluorescence over time is measured using a plate reader.
-
Data Analysis: AKR1C3 activity is calculated as the difference in the rate of fluorescence generation between the uninhibited and inhibited reactions.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the mechanism of action of PR-104.
References
- 1. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the hypoxia-activated dinitrobenzamide mustard phosphate pre-prodrug PR-104 and its alcohol metabolite PR-104A in plasma and tissues by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacologically Increased Tumor Hypoxia Can Be Measured by 18F-Fluoroazomycin Arabinoside Positron Emission Tomography and Enhances Tumor Response to Hypoxic Cytotoxin PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
PR-104: A Technical Guide to a Hypoxia-Activated Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PR-104 is a cutting-edge, hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of solid tumors. This document provides a comprehensive technical overview of PR-104, including its chemical structure, a detailed synthesis protocol, its dual-activation mechanism of action, and a summary of key preclinical and clinical data. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Chemical Structure and Properties
PR-104 is a water-soluble phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active prodrug form, PR-104A. The chemical structure of PR-104 is [2-({2-[(2-Bromoethyl)[2-(methanesulfonyloxy)ethyl]amino]-3,5-dinitrophenyl}formamido)ethoxy]phosphonic acid.[1]
Chemical Formula: C₁₄H₂₀BrN₄O₁₂PS
Molar Mass: 579.27 g·mol⁻¹
The key structural features include a dinitrobenzamide mustard moiety, which is the core of its cytotoxic activity, and a phosphate group that confers water solubility and allows for its "pre-prodrug" design.
Synthesis of PR-104
The synthesis of PR-104 can be achieved through a multi-step process. A direct three-step procedure has been developed and is outlined below, based on established methodologies.
Experimental Protocol: Synthesis of PR-104
Step 1: Synthesis of 2-((2-((2-bromoethyl)(2-hydroxyethyl)amino)-3,5-dinitrophenyl)formamido)ethanol (PR-104A)
-
Materials: 2-chloro-3,5-dinitrobenzoic acid, 2-(2-aminoethoxy)ethanol, N,N-diisopropylethylamine (DIPEA), 2-((2-bromoethyl)amino)ethanol, Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-chloro-3,5-dinitrobenzoic acid in DMF, add DIPEA and 2-(2-aminoethoxy)ethanol.
-
Stir the mixture at room temperature for 12 hours.
-
Add 2-((2-bromoethyl)amino)ethanol and continue stirring for an additional 24 hours.
-
The reaction mixture is then quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield PR-104A.
-
Step 2: Mesylation of PR-104A
-
Materials: PR-104A, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve PR-104A in DCM and cool the solution to 0°C.
-
Add TEA, followed by the dropwise addition of MsCl.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate and the layers are separated.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the mesylated intermediate.
-
Step 3: Phosphorylation to Yield PR-104
-
Materials: Mesylated intermediate, Dibenzyl phosphate, N,N-Diisopropylethylamine (DIPEA), Acetonitrile.
-
Procedure:
-
Dissolve the mesylated intermediate and dibenzyl phosphate in acetonitrile.
-
Add DIPEA and stir the mixture at 50°C for 16 hours.
-
The solvent is removed under vacuum, and the residue is subjected to hydrogenolysis to remove the benzyl protecting groups, yielding the final product, PR-104.
-
Purification is achieved through recrystallization or column chromatography.
-
Mechanism of Action: A Dual-Activation Pathway
Upon administration, PR-104 is rapidly dephosphorylated by systemic phosphatases to its active prodrug form, PR-104A.[1] PR-104A then undergoes bioreductive activation through two distinct pathways, leading to the formation of potent DNA cross-linking agents.
Hypoxia-Selective One-Electron Reduction
In the hypoxic core of solid tumors, PR-104A is a substrate for one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR). This reduction generates a nitro radical anion. Under hypoxic conditions, this radical is further reduced to form the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the parent PR-104A, thus conferring tumor selectivity.
Aerobic Two-Electron Reduction by AKR1C3
PR-104A can also be activated under normal oxygen conditions (aerobically) by the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 catalyzes a two-electron reduction of a nitro group on PR-104A, directly forming the active hydroxylamine metabolite PR-104H. This "off-target" activation in well-oxygenated tissues, particularly in bone marrow where AKR1C3 can be highly expressed, is believed to be responsible for the dose-limiting myelosuppression observed in clinical trials.
The active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PR-104A in Human Tumor Cell Lines
| Cell Line | Tumor Type | IC₅₀ (µM) - Aerobic | IC₅₀ (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| H460 | Non-small cell lung | 0.51 | 0.012 | 42.5 |
| SiHa | Cervical | 2.3 | 0.023 | 100 |
| HT29 | Colon | 7.3 | 0.24 | 30.4 |
| PC3 | Prostate | 7.3 | 0.18 | 40.6 |
| Panc-1 | Pancreatic | 4.8 | 0.11 | 43.6 |
| 22RV1 | Prostate | 1.2 | 0.08 | 15 |
| A549 | Lung | 0.8 | 0.04 | 20 |
| MiaPaCa-2 | Pancreatic | 6.5 | 0.15 | 43.3 |
| U87-MG | Glioblastoma | 3.2 | 0.09 | 35.6 |
| MCF-7 | Breast | 5.1 | 0.12 | 42.5 |
Data compiled from preclinical studies. IC₅₀ values can vary depending on experimental conditions.
Table 2: In Vivo Efficacy of PR-104 in Xenograft Models
| Xenograft Model | Tumor Type | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| H460 | Non-small cell lung | 550 mg/kg, weekly x 6 | >90 | [2] |
| HT29 | Colon | 266 mg/kg, single dose | 68 | [3] |
| SiHa | Cervical | 266 mg/kg, single dose | 75 | [3] |
| Panc-1 | Pancreatic | 250 mg/kg, qd x 5 | 55 | |
| 22RV1 | Prostate | 250 mg/kg, qd x 5 | 62 |
Experimental Workflows
General Experimental Workflow for Preclinical Evaluation of PR-104A
Conclusion and Future Directions
PR-104 represents a significant advancement in the field of hypoxia-activated prodrugs. Its dual-activation mechanism provides a powerful tool for targeting the resistant hypoxic cores of solid tumors. However, the "on-target" toxicity in normal tissues expressing high levels of AKR1C3, leading to myelosuppression, has been a clinical challenge.
Future research is focused on developing next-generation dinitrobenzamide mustards with improved tumor selectivity. Strategies include designing analogs that are poor substrates for AKR1C3, thereby reducing off-target toxicity and widening the therapeutic window. The continued exploration of hypoxia-activated prodrugs like PR-104 holds great promise for improving outcomes for patients with solid tumors.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and hypoxia-selective cytotoxicity of a 2-nitroimidazole mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of PR-104: A Hypoxia-Activated Prodrug
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Hypoxic Tumor Microenvironment
Solid tumors often outgrow their vascular supply, leading to regions of low oxygen concentration, or hypoxia.[1] These hypoxic niches are a hallmark of cancer and are associated with resistance to conventional therapies, including radiation and chemotherapy, contributing to treatment failure and disease progression.[1] Hypoxia-activated prodrugs (HAPs) represent a strategic therapeutic approach designed to exploit this unique feature of the tumor microenvironment.[1] HAPs are inactive compounds that are selectively converted into potent cytotoxic agents by reductase enzymes that are overexpressed or highly active in hypoxic conditions.[1] PR-104 is a dinitrobenzamide mustard prodrug developed to specifically target and eliminate these resistant hypoxic tumor cells.[1]
PR-104 was rationally designed as a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo by ubiquitous phosphatases to its more lipophilic and cell-permeable alcohol derivative, PR-104A.[1][2] The antitumor efficacy of PR-104 hinges on the subsequent reduction of PR-104A's dinitrobenzamide moiety within hypoxic cells.[2] This bioactivation cascade leads to the formation of potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which ultimately induce cell death.[2][3]
Mechanism of Action: A Dual Activation Pathway
The activation of PR-104 is a multi-step process that can proceed via two distinct pathways, conferring activity in both hypoxic and certain normoxic conditions.
Hypoxia-Selective One-Electron Reduction
In the severely hypoxic cores of solid tumors (typically <1% O₂), PR-104A is activated by one-electron reductases, with NADPH:cytochrome P450 oxidoreductase (POR) being a key enzyme.[3][4]
-
Formation of a Nitro Radical: A one-electron reduction of one of the nitro groups on the dinitrobenzamide ring of PR-104A forms a nitro radical anion.[3]
-
Oxygen-Sensitive Futile Cycle: Under normoxic conditions, this radical is rapidly re-oxidized back to the parent PR-104A by molecular oxygen in a futile cycle, preventing the formation of the active metabolites and conferring hypoxia selectivity.[3][5]
-
Formation of Active Metabolites: In the absence of sufficient oxygen, the nitro radical undergoes further reduction to form the cytotoxic hydroxylamine metabolite, PR-104H.[3] PR-104H can be further reduced to the corresponding amine metabolite, PR-104M.[3]
-
DNA Cross-linking: Both PR-104H and PR-104M are reactive nitrogen mustards that induce highly cytotoxic interstrand DNA cross-links, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis.[1][6]
Aerobic Two-Electron Reduction by AKR1C3
Subsequent research revealed that PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][7] AKR1C3 catalyzes a two-electron reduction of PR-104A, directly forming the active hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive nitro radical intermediate.[1][3] This "off-target" activation in well-oxygenated normal tissues, particularly in bone marrow progenitor cells which can express high levels of AKR1C3, is believed to be a primary contributor to the dose-limiting myelosuppression observed in clinical trials.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Core of Hypoxia-Activated Prodrug PR-104: An In-Depth Preclinical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies of PR-104, a hypoxia-activated prodrug designed to selectively target the oxygen-deficient microenvironments of solid tumors. This document delves into the core mechanism of action, summarizes key quantitative data from foundational in vitro and in vivo studies, and provides detailed experimental protocols to facilitate reproducibility and further investigation.
Mechanism of Action: A Dual-Activation Strategy
PR-104 is a water-soluble phosphate ester "pre-prodrug" that undergoes rapid in vivo hydrolysis by phosphatases to its active alcohol form, PR-104A.[1][2][3] The antitumor activity of PR-104A is realized through two principal bioactivation pathways, enabling it to target a broader range of tumor microenvironments.[2][4]
Hypoxia-Selective Reduction: In the severely low-oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites.[5][6][7] These metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), are potent DNA cross-linking agents that induce cell death.[5][6][8] This selective activation in hypoxic regions is designed to spare normal, well-oxygenated tissues.[9]
AKR1C3-Mediated Reduction: Independently of oxygen levels, PR-104A can also be activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[5][6][9] Tumors with high expression of AKR1C3 are therefore potential targets for PR-104 therapy, even in aerobic conditions.[5][10]
The active metabolites, PR-104H and PR-104M, induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1][4]
Figure 1: PR-104 activation pathways.
Quantitative In Vitro Activity
The cytotoxic potential of PR-104A has been extensively evaluated in various human cancer cell lines under both aerobic and hypoxic (anoxic) conditions. The data consistently demonstrate a significant increase in cytotoxicity under hypoxia, with hypoxic cytotoxicity ratios (HCR) ranging from 10 to 100-fold.[1][3][11]
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical | 2.5 | 0.025 | 100 | [1] |
| HT29 | Colon | 1.8 | 0.045 | 40 | [1] |
| H460 | Lung | 1.2 | 0.03 | 40 | [1] |
| HepG2 | Hepatocellular | ~0.5¹ | ~0.03³ | 15 | [5] |
| PLC/PRF/5 | Hepatocellular | ~3.5¹ | ~0.07³ | 51 | [5] |
| SNU-398 | Hepatocellular | ~2.0¹ | ~0.06³ | >33 | [5] |
| Hep3B | Hepatocellular | >10² | ~0.04³ | >250 | [5] |
¹ Estimated from graphical data. ² C₁₀ (concentration for 10% survival) reported as >10 µM. ³ C₁₀ values under anoxic conditions.
Quantitative In Vivo Efficacy
The antitumor activity of PR-104 has been demonstrated in various human tumor xenograft models in mice.
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| HT29 | Colon | 440 mg/kg, single dose | Significant tumor growth delay | [1] |
| SiHa | Cervical | 440 mg/kg, single dose | Significant tumor growth delay | [1] |
| H460 | Lung | 440 mg/kg, single dose | Significant tumor growth delay | [1] |
| Panc-01 | Pancreatic | 275 mg/kg + Gemcitabine | Greater than additive antitumor activity | [1] |
| 22RV1 | Prostate | 275 mg/kg + Docetaxel | Greater than additive antitumor activity | [1] |
| Various Solid Tumors (21/34 models) | Pediatric | 550 mg/kg, weekly x 6 (MTD) | Objective responses | [8][12] |
| Acute Lymphoblastic Leukemia (7/7 models) | Leukemia | 550 mg/kg, weekly x 6 (MTD) | Maintained complete responses | [8][12] |
| Hep3B | Hepatocellular | 275 mg/kg, weekly x 3 | Significant reduction in tumor growth | [5][6] |
| HepG2 | Hepatocellular | 275 mg/kg, weekly x 3 | Significant reduction in tumor growth | [5][6] |
It is important to note that a steep dose-response relationship was observed, with significantly reduced activity at doses lower than the maximum tolerated dose (MTD).[8][12] Pharmacokinetic analyses suggest that the systemic exposures to PR-104A and its metabolites are higher in mice compared to those achievable in human patients.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (Clonogenic Survival)
This protocol outlines the general steps for determining the cytotoxic activity of PR-104A under aerobic and hypoxic conditions.
-
Cell Culture: Human tumor cell lines (e.g., HepG2, PLC/PRF/5, SNU-398, HT29, SiHa, H460) are cultured in appropriate media and conditions.[2]
-
Cell Plating: Cells are seeded into 6-well plates at a density that allows for the formation of 50-100 colonies per well in untreated controls.
-
Drug Exposure: Cells are exposed to a range of concentrations of PR-104A for a specified duration (e.g., 4 hours).[2]
-
Hypoxic Conditions: For hypoxic treatment, plates are placed in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <10 ppm O₂).
-
Drug Washout: After the exposure period, the drug-containing medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Colony Formation: Fresh medium is added, and the plates are incubated for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies in each well is counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of colonies in treated wells to that in control wells. The IC₅₀ (concentration for 50% inhibition of colony formation) and C₁₀ (concentration for 10% survival) values are determined.
Figure 2: In vitro cytotoxicity experimental workflow.
In Vivo Tumor Xenograft Studies
This protocol describes a general procedure for evaluating the antitumor efficacy of PR-104 in mouse models.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NIH-III nude mice) are used.[2][5]
-
Tumor Implantation: Human tumor cells (e.g., 5 x 10⁶ cells) are injected subcutaneously into the flanks of the mice.[2][5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.[2]
-
Treatment: When tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment groups and treated with PR-104 (intravenously or intraperitoneally), a combination agent, or a vehicle control.[2]
-
Efficacy Assessment: Antitumor efficacy is determined by:
-
Tumor Growth Delay: The time it takes for tumors to reach a predetermined size in the treated group compared to the control group.[4]
-
Clonogenic Survival Assay: Tumors are excised 18-24 hours after treatment, disaggregated into single-cell suspensions, and plated for clonogenic survival analysis as described in the in vitro protocol.[1][4]
-
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
Assessment of Tumor Hypoxia
-
Pimonidazole Administration: To assess tumor hypoxia, mice are administered the hypoxia marker pimonidazole.[2]
-
Immunohistochemistry: Tumors are excised, sectioned, and stained with an antibody against pimonidazole adducts, which form in hypoxic tissues.[2][5]
-
Analysis: The hypoxic fraction is calculated as the ratio of the pimonidazole-stained area to the total viable tumor area.[2][5]
Pharmacokinetics and Metabolism
PR-104 is rapidly converted to PR-104A in vivo.[1][2] Subsequent metabolism of PR-104A leads to the formation of the active cytotoxic species PR-104H and PR-104M, as well as an inactive O-glucuronide metabolite, PR-104G.[2][13] A major clearance mechanism for PR-104A in humans is glucuronidation by UDP-glucuronosyltransferase-2B7 (UGT-2B7).[5] This is a critical consideration, as compromised hepatic function can lead to reduced clearance and increased toxicity, as was observed in a Phase Ib trial in patients with advanced hepatocellular carcinoma.[5][6]
Conclusion
The early preclinical data for PR-104 strongly support its potential as an antitumor agent, particularly in the context of hypoxic solid tumors and those with high AKR1C3 expression.[2] Its dual mechanism of activation provides a unique therapeutic opportunity to target tumor cell populations that are often resistant to conventional therapies.[2][4] However, the translation of preclinical efficacy to the clinical setting is challenged by differences in metabolism and tolerance between mice and humans, particularly concerning AKR1C3-mediated toxicity.[9][14] Future research and development of PR-104 analogs aim to improve the therapeutic window by mitigating off-target toxicities while retaining potent, hypoxia-selective antitumor activity.[5]
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the In Vitro Cytotoxicity of PR-104 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the in vitro cytotoxicity of PR-104, a hypoxia-activated prodrug (HAP). PR-104 is designed to selectively target the low-oxygen environments characteristic of solid tumors, a feature that contributes to resistance against conventional cancer therapies. This document details the mechanism of action, quantitative cytotoxicity data, and key experimental protocols for the evaluation of PR-104 in a preclinical setting.
Mechanism of Action
PR-104 is a phosphate ester "pre-prodrug" that is rapidly hydrolyzed by systemic phosphatases to its more active alcohol form, PR-104A.[1][2] The cytotoxicity of PR-104A is realized through two primary activation pathways:
-
Hypoxia-Selective Activation : In the low-oxygen (hypoxic) conditions typical of solid tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to form highly reactive and cytotoxic metabolites.[2] These metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), are potent nitrogen mustards that induce DNA interstrand cross-links.[3][4] This leads to cell cycle arrest, inhibition of DNA repair and synthesis, and ultimately apoptosis.[5] The cytotoxicity of PR-104A can be 10- to 100-fold greater under hypoxic conditions compared to normal oxygen (aerobic) levels.[6][7]
-
AKR1C3-Dependent Activation : PR-104A can also be activated independently of oxygen levels by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][8] Tumors with high expression of AKR1C3 can therefore exhibit sensitivity to PR-104 even in well-oxygenated environments.[9][10]
The formation of DNA interstrand cross-links by the active metabolites of PR-104 triggers a cellular DNA damage response (DDR). If the DNA damage is too extensive for repair pathways, such as the Fanconi anemia (FA) and homologous recombination (HR) pathways, the cell will undergo apoptosis.[5]
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PR-104 - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PR-104
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR-104 is a hypoxia-activated prodrug that has demonstrated significant antitumor activity in preclinical and clinical studies. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of PR-104, focusing on its mechanism of action, metabolic activation, and the resulting cytotoxic effects. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to offer a thorough resource for professionals in the field of oncology drug development.
Introduction: The Rationale for a Dual-Action Hypoxia-Activated Prodrug
Solid tumors are often characterized by regions of low oxygen concentration, or hypoxia, which contributes to resistance to conventional cancer therapies such as radiation and chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) are designed to exploit this feature of the tumor microenvironment by being selectively activated to their cytotoxic form under hypoxic conditions.[1]
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly hydrolyzed in vivo to its active prodrug form, PR-104A.[1][2] PR-104A is a 3,5-dinitrobenzamide nitrogen mustard that undergoes bioreduction to form potent DNA cross-linking agents.[3][4] A key feature of PR-104 is its dual mechanism of activation. Not only is it activated in hypoxic environments by one-electron reductases, but it can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][5] This dual activation broadens its potential therapeutic application to tumors with significant hypoxic fractions or high AKR1C3 expression.[4]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Following intravenous administration, PR-104 is rapidly converted by systemic phosphatases to its more lipophilic and cell-permeable alcohol derivative, PR-104A.[6][7] The pharmacokinetic profile of both PR-104 and PR-104A has been characterized in preclinical models and human clinical trials.
Preclinical Pharmacokinetics
In mice, PR-104 is rapidly cleared from the plasma, with a corresponding rapid appearance of PR-104A.[8]
Table 1: Pharmacokinetic Parameters of PR-104 and PR-104A in CD-1 nu/nu Mice
| Compound | Dosing Route | Dose (mmol/kg) | Cmax (µM) | Tmax (min) | AUC (µM·h) |
| PR-104 | i.v. | 0.56 | ~1000 | 2 | 110 |
| PR-104A | i.v. | 0.56 | ~150 | 5 | 160 |
| PR-104 | i.p. | 0.56 | ~30 | 15 | 30 |
| PR-104A | i.p. | 0.56 | ~60 | 30 | 100 |
Data extrapolated from graphical representations in Patterson et al., 2007.[8]
Clinical Pharmacokinetics
In a Phase I study in patients with advanced solid tumors, PR-104 was administered as a 1-hour intravenous infusion every 3 weeks. The study demonstrated rapid and dose-linear conversion of PR-104 to PR-104A.[9] The maximum tolerated dose (MTD) was established at 1,100 mg/m².[9] At this dose, the area under the plasma concentration-time curve (AUC) for PR-104A surpassed the levels associated with antitumor activity in preclinical models.[9]
Table 2: Clinical Pharmacokinetic Parameters of PR-104 and PR-104A in Patients with Advanced Solid Tumors
| Dose (mg/m²) | Compound | Cmax (µM) | AUC (µM·h) |
| 1100 | PR-104 | ~130 | ~100 |
| 1100 | PR-104A | ~30 | ~100 |
Approximate values based on data from Melink et al., 2008 and Jameson et al., 2009.[9][10]
Pharmacodynamics: Mechanism of Action and Cytotoxic Effects
The antitumor activity of PR-104 is driven by the formation of its active metabolites, which induce DNA damage and subsequent cell death.
Dual Activation Pathways
The conversion of the prodrug PR-104A to its cytotoxic metabolites is a critical step in its mechanism of action and is governed by two main pathways:
-
Hypoxia-Dependent One-Electron Reduction: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form a nitro radical.[5][11] Under hypoxic conditions, this radical is further reduced to the active hydroxylamine (PR-104H) and amine (PR-104M) metabolites. In the presence of oxygen, the nitro radical is rapidly re-oxidized back to PR-104A in a "futile cycle," thus conferring hypoxia selectivity.[11]
-
Aerobic Two-Electron Reduction by AKR1C3: PR-104A can also be activated in oxygenated tissues by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][5] This two-electron reduction directly produces the active hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive radical intermediate.[1] This "off-target" activation, particularly in tissues like the bone marrow that can express high levels of AKR1C3, is a primary contributor to the dose-limiting myelosuppression observed in clinical trials.[1]
DNA Damage and Cell Death
The active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that induce interstrand cross-links.[1][12] These lesions are highly cytotoxic as they block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4] The formation of DNA interstrand cross-links has been shown to correlate with clonogenic cell killing in various human tumor cell lines.[12][13]
In Vitro Cytotoxicity
The cytotoxicity of PR-104A has been evaluated in a panel of human cancer cell lines under both aerobic and hypoxic conditions. A significant increase in potency is observed under hypoxia, with hypoxic cytotoxicity ratios (HCRs) ranging from 10 to 100-fold.[3][14]
Table 3: In Vitro IC50 Values of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Aerobic | IC50 (µM) - Hypoxic | HCR |
| H460 | Non-small cell lung | 0.51 | <0.01 | >50 |
| SiHa | Cervical | 1.8 | 0.04 | 45 |
| HT29 | Colon | 3.2 | 0.1 | 32 |
| PC3 | Prostate | 7.3 | 0.2 | 37 |
| Panc-01 | Pancreatic | 2.1 | 0.05 | 42 |
| 22RV1 | Prostate | 1.5 | 0.03 | 50 |
Data compiled from Patterson et al., 2007 and other preclinical studies.[3][15][16] Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time).[1]
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the pharmacokinetics and pharmacodynamics of PR-104.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
This protocol is used to determine the cytotoxic potential of PR-104A under aerobic and hypoxic conditions.
-
Cell Culture: Human tumor cell lines are cultured in appropriate media and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Exposure: Cells are seeded into culture plates and allowed to attach. They are then exposed to a range of concentrations of PR-104A for a defined period (e.g., 2-4 hours). For hypoxic conditions, plates are placed in a hypoxic chamber with a gas mixture of 5% CO2, 1% O2, and balanced N2.
-
Colony Formation: After drug exposure, the cells are washed, trypsinized, and re-seeded at a low density into fresh culture dishes. They are then incubated for 10-14 days to allow for colony formation.
-
Quantification: Colonies are fixed with methanol and stained with crystal violet. Colonies containing 50 or more cells are counted. The surviving fraction is calculated as the ratio of colonies formed in treated versus untreated control plates.
-
Data Analysis: IC50 values are determined by plotting the surviving fraction against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity (Xenograft Models)
This protocol is used to assess the efficacy of PR-104 in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human tumor cells are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. PR-104 is administered intravenously or intraperitoneally at various doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or when signs of toxicity are observed. Tumor growth delay is a common endpoint.
-
Excision Assays: In some studies, tumors are excised at a specific time point after treatment to assess clonogenic cell survival, providing a direct measure of cell kill.[14]
Pharmacokinetic Analysis (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying PR-104 and its metabolites in biological matrices.[6][17]
-
Sample Collection: Blood samples are collected from animals or patients at various time points after PR-104 administration. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile or methanol). The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer. The compounds are separated on a reverse-phase column and detected based on their specific mass-to-charge ratios.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.
Resistance Mechanisms and Future Directions
Resistance to PR-104 can arise from several mechanisms, including:
-
Low or Absent AKR1C3 Expression: In the absence of hypoxia, tumor cells with low AKR1C3 levels are resistant to PR-104A.[5]
-
Insufficient Hypoxia: For tumors with low AKR1C3 expression, a lack of severe hypoxia will prevent the activation of PR-104A.[5]
-
Enhanced DNA Repair: Cancer cells with highly efficient DNA repair pathways may be able to overcome the DNA damage induced by PR-104's active metabolites.[5]
The dose-limiting myelosuppression due to "off-target" activation by AKR1C3 in the bone marrow has been a significant challenge in the clinical development of PR-104.[1] Future research is focused on developing next-generation HAPs with improved tumor selectivity. This includes designing analogs of PR-104 that are resistant to AKR1C3-mediated activation, which could potentially widen the therapeutic window.[1]
Conclusion
PR-104 is a novel hypoxia-activated prodrug with a unique dual-activation mechanism that makes it a promising agent for targeting a variety of cancers. Its pharmacokinetics are characterized by rapid conversion to the active prodrug PR-104A, which is then selectively activated in hypoxic tumor regions or in cells with high AKR1C3 expression. The resulting DNA interstrand cross-links lead to potent cytotoxicity. While dose-limiting toxicities have presented challenges, a thorough understanding of the pharmacokinetic and pharmacodynamic properties of PR-104 is crucial for its continued development and for the rational design of the next generation of hypoxia-activated cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aldo-Keto Reductase 1C3 in the Activation of the Bioreductive Prodrug PR-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR-104 is a dinitrobenzamide mustard prodrug designed to exploit the hypoxic microenvironment of solid tumors. Its activation to the potent DNA cross-linking agents, PR-104H and PR-104M, is a critical step in its cytotoxic mechanism. While initially developed as a hypoxia-activated prodrug, subsequent research has revealed a significant, oxygen-independent activation pathway mediated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This technical guide provides an in-depth examination of the dual activation mechanisms of PR-104, with a specific focus on the pivotal role of AKR1C3. We will explore the enzymatic activation of PR-104A, the active form of PR-104, and the implications of AKR1C3 expression for both anti-tumor efficacy and host toxicity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
PR-104 is a phosphate ester pre-prodrug that is rapidly hydrolyzed in vivo by phosphatases to its active form, PR-104A.[1][2] PR-104A was initially designed to be selectively activated in the hypoxic regions of tumors through a one-electron reduction process, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR).[2][3] However, clinical and preclinical studies have demonstrated that PR-104A can also be potently activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][4] This "off-target" activation has profound implications for the therapeutic window of PR-104, contributing to both its anti-tumor activity in AKR1C3-expressing cancers and its dose-limiting myelotoxicity due to AKR1C3 expression in hematopoietic progenitor cells.[3][5] Understanding the interplay between these two activation pathways is crucial for the rational design of treatment strategies and the development of next-generation bioreductive prodrugs.
The Dual Activation Pathways of PR-104A
The cytotoxicity of PR-104A is dependent on its reduction to the active metabolites PR-104H (hydroxylamine) and PR-104M (amine), which are potent DNA alkylating agents.[2][3] This reduction can occur via two distinct mechanisms:
Hypoxia-Dependent One-Electron Reduction
In the low-oxygen environment of solid tumors, PR-104A undergoes a one-electron reduction, primarily by POR, to form a nitro radical anion.[3] Under hypoxic conditions, this radical is further reduced to the cytotoxic metabolites. In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the parent compound in a futile cycle, thus conferring hypoxia selectivity.[3]
AKR1C3-Mediated Two-Electron Reduction
AKR1C3 is a member of the aldo-keto reductase superfamily of NAD(P)H-dependent oxidoreductases.[5] It catalyzes a two-electron reduction of PR-104A directly to its hydroxylamine metabolite, PR-104H, bypassing the oxygen-sensitive nitro radical intermediate.[3] This activation is therefore independent of oxygen concentration and occurs in both normoxic and hypoxic conditions.[1][4] The expression levels of AKR1C3 in tumor cells are a key determinant of their sensitivity to PR-104A under aerobic conditions.[6][7]
Quantitative Data on PR-104A Activation and Efficacy
The following tables summarize key quantitative data from preclinical studies investigating the activation and efficacy of PR-104A.
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | AKR1C3 Status |
| HCT116 | Colon Carcinoma | 36 | 1.0 | 36 | Negative |
| HCT116-AKR1C3 | Colon Carcinoma | 0.82 | 0.018 | 44 | Overexpressing |
| SiHa | Cervical Carcinoma | 10 | 1.0 | 10 | Positive |
| H460 | Lung Carcinoma | 7 | 1.0 | 7 | Positive |
| T-ALL (median) | T-cell ALL | 3.1 | - | - | High |
| BCP-ALL (median) | B-cell Precursor ALL | 36.3 | - | - | Low |
Data compiled from multiple sources. HCR is calculated as Normoxic IC50 / Hypoxic IC50. A higher HCR indicates greater selectivity for hypoxic conditions. T-ALL and BCP-ALL data represent median IC50 values from a panel of xenografts.[3][4][5]
Table 2: Enzyme Kinetics of PR-104A Reduction by Recombinant AKR1C3
| Substrate | Km (µM) | kcat (min-1) |
| PR-104A | 20.6 ± 2.6 | 0.800 ± 0.025 |
Kinetic parameters for the NADPH-dependent reduction of PR-104A by purified recombinant human AKR1C3.[4]
Table 3: In Vivo Efficacy of PR-104 in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | AKR1C3 Status | Treatment | Outcome |
| H1299 | Lung Carcinoma | Negative | PR-104 (550 mg/kg) | Modest tumor growth inhibition (TGI: 77%) |
| H1299-AKR1C3 | Lung Carcinoma | Overexpressing | PR-104 (550 mg/kg) | Significant tumor regression (TGI: 314%) |
| ALL-11 | BCP-ALL | Low | PR-104 | Partial Response (Leukemia Growth Delay: 18.4 days) |
| ALL-11-AKR1C3 | BCP-ALL | Overexpressing | PR-104 | Complete Response (Leukemia Growth Delay: 43.0 days) |
| HepG2 | Hepatocellular Carcinoma | High | PR-104 (250 mg/kg) | Significant reduction in tumor growth |
| Hep3B | Hepatocellular Carcinoma | Low | PR-104 (250 mg/kg) | Significant reduction in tumor growth |
TGI: Tumor Growth Inhibition. Data compiled from multiple preclinical studies demonstrating the enhanced efficacy of PR-104 in AKR1C3-expressing tumors.[4][5]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PR-104A activation and the role of AKR1C3.
Generation of AKR1C3-Overexpressing Cell Lines
This protocol describes the stable transfection of a human cancer cell line to overexpress AKR1C3.
-
Vector Preparation: The full-length human AKR1C3 cDNA is cloned into a suitable mammalian expression vector containing a selectable marker (e.g., neomycin resistance).
-
Transfection: The host cell line (e.g., HCT116, which has low endogenous AKR1C3 expression) is transfected with the AKR1C3 expression vector or an empty vector control using a standard transfection reagent.
-
Selection: Two days post-transfection, the cells are cultured in a medium containing the appropriate selection antibiotic (e.g., G418).
-
Clonal Expansion: Individual antibiotic-resistant colonies are isolated and expanded to generate stable cell lines.
-
Validation: Overexpression of AKR1C3 is confirmed by Western blotting and a functional enzymatic assay.
Western Blotting for AKR1C3
This method is used to detect and quantify AKR1C3 protein expression in cell lysates or tumor homogenates.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for AKR1C3 (e.g., mouse monoclonal or rabbit polyclonal) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
AKR1C3 Enzymatic Activity Assay
This fluorometric assay measures the enzymatic activity of AKR1C3 in cell lysates.
-
Lysate Preparation: Prepare cell lysates as for Western blotting.
-
Reaction Mixture: In a 96-well plate, add cell lysate, NADPH, and a fluorogenic substrate for AKR1C enzymes, such as coumberone. To determine AKR1C3-specific activity, a parallel reaction is set up in the presence of a specific AKR1C3 inhibitor (e.g., SN34037).
-
Measurement: The rate of formation of the fluorescent product (coumberol) is measured over time using a fluorescence plate reader.
-
Calculation: AKR1C3-specific activity is calculated as the difference between the total activity and the activity in the presence of the inhibitor.
In Vitro Cytotoxicity (Clonogenic Survival) Assay
This assay determines the ability of single cells to form colonies after treatment with PR-104A.
-
Cell Seeding: Cells are seeded at a low density in 6-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are exposed to a range of concentrations of PR-104A for a defined period (e.g., 2-4 hours) under either normoxic (21% O₂) or hypoxic (<0.1% O₂) conditions.
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and the plates are incubated for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each drug concentration relative to the untreated control. IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of PR-104 in animal models.
-
Tumor Implantation: Human tumor cells (e.g., HCT116-AKR1C3) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), and mice are then randomized into treatment and control groups.
-
Drug Administration: PR-104 is administered to the mice, typically via intravenous or intraperitoneal injection, according to a defined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Efficacy Endpoints: Anti-tumor efficacy is assessed by tumor growth delay (the time for tumors to reach a certain size in treated vs. control groups) or tumor growth inhibition (the percentage reduction in tumor volume at a specific time point).
Conclusion
The activation of the bioreductive prodrug PR-104 is a dual process, dependent on both tumor hypoxia and the expression of the enzyme AKR1C3. While the hypoxia-selective activation is a key feature of its design, the oxygen-independent activation by AKR1C3 is a critical determinant of its overall therapeutic profile. High levels of AKR1C3 in certain tumors, such as T-cell acute lymphoblastic leukemia, can significantly enhance the efficacy of PR-104, presenting an opportunity for patient stratification based on this biomarker.[6][7] Conversely, AKR1C3 expression in normal tissues, particularly the bone marrow, is a major contributor to the dose-limiting toxicity of the drug.[3] The development of PR-104 analogues that are resistant to AKR1C3-mediated activation represents a promising strategy to improve the therapeutic index of this class of compounds.[3] The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working to further elucidate the complex pharmacology of PR-104 and to develop novel, more selective cancer therapies.
References
- 1. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
The Bystander Effect of PR-104 Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bystander effect mediated by the metabolites of the hypoxia-activated prodrug (HAP) PR-104. PR-104 is a phosphate ester pre-prodrug that is systemically converted to PR-104A. In the hypoxic microenvironment of solid tumors, PR-104A is reduced to its active, cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[1][2] These metabolites are potent DNA cross-linking agents that induce cell death.[1][3] A crucial aspect of PR-104's therapeutic potential is the ability of these active metabolites to diffuse from the hypoxic cells where they are generated and exert a cytotoxic effect on adjacent, potentially better-oxygenated, tumor cells.[1] This phenomenon, known as the bystander effect, is a critical mechanism for overcoming tumor heterogeneity.[1]
Quantitative Analysis of the Bystander Effect
The contribution of the bystander effect to the overall antitumor activity of PR-104 has been quantified in various preclinical models. The following tables summarize key quantitative data from studies investigating the bystander effect of PR-104 metabolites.
Table 1: Contribution of Bystander Effect to PR-104 Antitumor Activity
| Tumor Model | Contribution of Bystander Effect to Cell Kill | Reference |
| SiHa | ~30% | [1][4][5] |
| HCT116 | ~50% | [1][4][5] |
Table 2: Hypoxic Cytotoxicity of PR-104A in Human Tumor Cell Lines
| Cell Line | Hypoxic Cytotoxicity Ratio (HCR)¹ | Reference |
| SiHa | 10 | [6] |
| H460 | 7 | [6] |
| HCT116 | Not specified | |
| A549 | Not specified | |
| 22Rv1 | Not specified |
¹HCR is the ratio of the IC₅₀ value under aerobic conditions to the IC₅₀ value under anoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.
Table 3: Reductive Metabolism of PR-104A in HCC Cell Lines under Anoxia
| Cell Line | Sum of Active Metabolites (PR-104H & PR-104M) (pmol/10⁶ cells) | Fold Increase (Anoxia vs. Aerobia) | Reference |
| HepG2 | ~120 | 9 | [7] |
| PLC/PRF/5 | ~80 | 27 | [7] |
| SNU-398 | ~60 | 34 | [7] |
| Hep3B | ~25 | 250 | [7] |
Signaling and Metabolic Pathways
The activation of PR-104 and the subsequent bystander effect are governed by specific metabolic pathways and result in a distinct mechanism of cell killing.
Metabolic Activation of PR-104
PR-104 is a pre-prodrug that is rapidly dephosphorylated in vivo to PR-104A.[2][8] Under hypoxic conditions, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[2][6] In the absence of oxygen, this radical is further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[2][7] These active metabolites can then diffuse to neighboring cells to exert their cytotoxic effects. PR-104A can also be activated independently of hypoxia by the two-electron reductase aldo-keto reductase 1C3 (AKR1C3) in cells with high expression of this enzyme.[4][9]
Mechanism of Action of Active Metabolites
The active metabolites, PR-104H and PR-104M, are DNA cross-linking agents.[3][10] By forming interstrand cross-links in the DNA of both the cells where they are produced and in neighboring bystander cells, they trigger cell cycle arrest and apoptosis, leading to cell death.[2][3]
Experimental Protocols
The investigation of the PR-104 bystander effect involves a combination of in vitro and in vivo experimental models.
In Vitro Assessment of Bystander Effect
1. Multicellular Layer (MCL) Co-culture System
This method is used to measure the diffusion and bystander killing potential of PR-104 metabolites in a 3D tissue-like environment.
-
Cell Culture: Two cell lines are used: an "activator" cell line that efficiently metabolizes PR-104A under hypoxia and a "target" cell line with deficient PR-104A metabolism.
-
MCL Co-culture Setup: A layer of activator cells is grown on a porous membrane. A layer of target cells is grown on a separate membrane. The two layers are then placed in close proximity, separated by a small gap, allowing for the diffusion of metabolites.
-
Treatment: The MCL co-culture is exposed to PR-104A under hypoxic conditions.
-
Analysis: After treatment, the survival of the target cells is assessed using a clonogenic assay. The concentration of PR-104A and its metabolites in the culture medium and within the cell layers can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]
2. Transwell Co-culture System
This is another method to assess the bystander effect mediated by diffusible metabolites.
-
Cell Seeding: "Activator" cells are seeded in the bottom of a culture well, while "target" cells are seeded on a microporous membrane insert placed above the activator cells. The pores in the membrane allow for the passage of metabolites but prevent direct cell-to-cell contact.
-
Treatment: The co-culture is treated with PR-104A under hypoxic conditions.
-
Analysis: The viability of the target cells on the insert is measured using assays such as MTT or by counting viable cells.
In Vivo Assessment of Bystander Effect
1. Tumor Xenograft Models
-
Model System: Human tumor xenografts are established in immunocompromised mice.[4][7]
-
Treatment: Mice are treated with PR-104.
-
Analysis: At a specified time after treatment, tumors are excised, and a single-cell suspension is prepared. The surviving fraction of tumor cells is determined by a clonogenic assay.[3] The concentrations of PR-104A and its metabolites in the tumor tissue can be measured by LC-MS/MS.[4][7]
Analytical Methods
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a critical analytical technique for quantifying PR-104A and its metabolites (PR-104H and PR-104M) in various biological matrices, including cell culture medium, cell lysates, and tumor tissue.[3][4][7] This allows for the direct measurement of metabolite production and diffusion.
Clonogenic Assay
The clonogenic assay is the gold standard for determining the reproductive viability of cells after treatment with a cytotoxic agent.[3][4] It measures the ability of single cells to proliferate and form colonies, providing a quantitative measure of cell killing.
Logical Framework for the Bystander Effect's Contribution to Antitumor Activity
The overall antitumor activity of PR-104 is a composite of direct killing of hypoxic cells and the indirect killing of adjacent cells through the bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and excretion of the novel bioreductive prodrug PR-104 in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PR-104 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant preclinical antitumor activity.[1] It is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[2][3][4] PR-104A is then selectively reduced in the hypoxic microenvironment of solid tumors to its active cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[1][5][6] These active metabolites are potent DNA cross-linking agents that lead to cell cycle arrest and apoptosis.[1] A key feature of PR-104A is its dual mechanism of activation. Besides hypoxia-dependent one-electron reductases, it can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][7][8] This allows PR-104 to target a broader range of tumor cells, including both hypoxic and certain aerobic populations that overexpress AKR1C3.[7] These application notes provide a comprehensive overview of PR-104 administration in xenograft models, including detailed protocols and quantitative data to guide preclinical research.
Mechanism of Action
The activation of PR-104 is a two-step process. First, the administered PR-104 is systemically dephosphorylated by ubiquitous phosphatases to its active prodrug form, PR-104A.[3][4] Subsequently, PR-104A undergoes bioreduction to its cytotoxic forms through two primary pathways:
-
Hypoxia-Dependent Pathway: In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form the active DNA cross-linking metabolites PR-104H and PR-104M.[1][5]
-
AKR1C3-Dependent Pathway: In tumor cells with high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H and PR-104M independently of oxygen levels.[1][8]
The resulting active metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1]
Figure 1. Mechanism of PR-104 activation.
Quantitative Data Summary
The efficacy of PR-104 has been evaluated in a wide range of preclinical xenograft models, both as a monotherapy and in combination with other anticancer agents. The following tables summarize key quantitative data from these studies.
Table 1: PR-104 Monotherapy in Solid Tumor Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dosing Schedule | Key Findings |
| HT29 | Colon | Nude Mice | 100% MTD, single dose | Significant killing of hypoxic and aerobic cells.[1] |
| SiHa | Cervical | Nude Mice | 75% MTD, single dose | Greater killing of hypoxic and aerobic cells compared to tirapazamine.[1] |
| H460 | Lung | Nude Mice | 75% MTD, single dose | Effective killing of hypoxic and aerobic tumor cells.[1] |
| HepG2 | Hepatocellular Carcinoma | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth.[1] |
| Hep3B | Hepatocellular Carcinoma | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth.[1] |
| Various | Pediatric Solid Tumors | Mice | 550 mg/kg, weekly x 6 | Objective responses in 21 out of 34 solid tumor models.[1][9] |
Table 2: PR-104 Monotherapy in Leukemia Xenograft Models
| Model | Leukemia Type | Animal Model | Dosing Schedule | Key Findings |
| Various | Acute Lymphoblastic Leukemia (ALL) | Mice | 550 mg/kg, weekly x 6 | Maintained complete responses in 7 out of 7 ALL models.[1][9] |
| T-ALL xenografts | T-cell ALL | Mice | Not specified | Significantly greater antileukemic efficacy against T-ALL than B-cell precursor (BCP)-ALL xenografts.[7] |
Table 3: PR-104 in Combination Therapy
| Combination | Cell Line(s) | Cancer Type | Animal Model | Dosing Schedule | Key Findings |
| PR-104 + Radiation | HT29, SiHa, H460 | Colon, Cervical, Lung | Nude Mice | PR-104 at 75-100% MTD + 15-20 Gy radiation | Greater than additive antitumor activity.[1] |
| PR-104 + Gemcitabine | Panc-01 | Pancreatic | Nude Mice | Not specified | Greater than additive antitumor activity.[1][2] |
| PR-104 + Docetaxel | 22RV1 | Prostate | Nude Mice | Not specified | Greater than additive antitumor activity.[1][2] |
| PR-104 + Sorafenib | HepG2, PLC/PRF/5, SNU-398, Hep3B | Hepatocellular Carcinoma | Mice | PR-104: 250 mg/kg, i.p., qd x 6; Sorafenib: 80 mg/kg, p.o., qd x 5 | Significantly active in all 4 xenograft models.[1] |
Experimental Protocols
The following protocols provide a generalized framework for evaluating the efficacy of PR-104 in in vivo xenograft models. These should be adapted based on the specific cell line, animal model, and research question.
Protocol 1: Xenograft Model Establishment
-
Cell Culture: Culture human tumor cell lines (e.g., HT29, SiHa, H460) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Animal Model: Use immunodeficient mice, such as female athymic nude mice.[7]
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium like PBS or Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.[1]
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of the mice.[1][7]
-
Tumor Growth Monitoring:
Protocol 2: PR-104 Formulation and Administration
-
Drug Formulation: PR-104 is a water-soluble phosphate ester. Dissolve it in a suitable sterile vehicle, such as saline, for administration.[1][7]
-
Administration Route: PR-104 is typically administered intravenously (i.v.) or intraperitoneally (i.p.).[1][7]
-
Dosing:
-
The maximum tolerated dose (MTD) in mice has been reported to be around 550 mg/kg for a weekly x 6 schedule.[1][9]
-
However, a steep dose-response relationship has been observed, with activity almost completely lost at half the MTD for solid tumors.[9]
-
It is highly recommended to perform dose-response studies to determine the optimal dose for a specific xenograft model.[1]
-
Protocol 3: Efficacy Assessment
-
Tumor Growth Delay: Continue to monitor tumor volume in all groups throughout the study. The primary endpoint is often the time it takes for tumors in the treated group to reach a specific size compared to the control group.[1][2]
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition at a specific time point to quantify the drug's effect.[1]
-
Survival Analysis: Monitor the overall survival of the animals in each treatment group.[1]
-
Ex Vivo Clonogenic Survival Assay: At the end of the treatment period, tumors can be excised, dissociated into single-cell suspensions, and plated to determine the number of viable tumor cells remaining.[1][2]
-
Biomarker Analysis:
Figure 2. General experimental workflow.
Conclusion
PR-104 is a promising hypoxia-activated prodrug with a dual mechanism of action that has demonstrated significant preclinical efficacy in a wide range of xenograft models.[1] The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PR-104 and designing further preclinical studies.[1] The ability to target hypoxic tumor cells, a population notoriously resistant to conventional therapies, makes PR-104 a compelling candidate for further development, both as a monotherapy and in combination with other anticancer agents.[1][3] Careful consideration of the dosing schedule and the assessment of biomarkers such as tumor hypoxia and AKR1C3 expression will be crucial for the successful preclinical evaluation of PR-104.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the In Vivo Efficacy of PR-104: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant preclinical antitumor activity. It is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[1][2][3][4] PR-104A is then selectively reduced in hypoxic tumor microenvironments to its active DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[1][2][3] This targeted activation in hypoxic regions, a common feature of solid tumors, allows for selective tumor cell killing while sparing well-oxygenated normal tissues.[1][3] Interestingly, PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2][3] This dual mechanism of action makes PR-104 a promising therapeutic agent for a range of cancers, particularly those with significant hypoxic fractions or high AKR1C3 expression.[1][2][5] These application notes provide a summary of the in vivo efficacy of PR-104 in various xenograft models and detailed protocols for conducting such studies.
Mechanism of Action
The activation of PR-104 involves a two-step process. First, the administered PR-104 is systemically dephosphorylated to PR-104A. Subsequently, PR-104A undergoes bioreduction to its active cytotoxic forms through two primary pathways:
-
Hypoxia-Dependent Pathway: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form the active DNA cross-linking metabolites PR-104H and PR-104M.[1][2][3]
-
AKR1C3-Dependent Pathway: In tumors with high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H independently of oxygen levels.[1][2][3]
The resulting active metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1][6]
Data Presentation
Table 1: In Vivo Efficacy of PR-104 Monotherapy in Human Tumor Xenograft Models
| Tumor Type | Xenograft Model | Animal Model | PR-104 Dose and Schedule | Key Efficacy Findings | Reference(s) |
| Colon Cancer | HT29 | Nude Mice | 100% MTD, single dose | Significant killing of hypoxic and aerobic cells. | [7] |
| Cervical Cancer | SiHa | Nude Mice | 75% MTD, single dose | Greater killing of hypoxic and aerobic cells compared to tirapazamine. | [7] |
| Lung Cancer | H460 | Nude Mice | 75% MTD, single dose | Effective killing of hypoxic and aerobic tumor cells. | [7] |
| Hepatocellular Carcinoma | HepG2 | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth. | [7][8] |
| Hepatocellular Carcinoma | Hep3B | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth. | [7][8] |
| Pediatric Solid Tumors | Various | Mice | 550 mg/kg, weekly x 6 | Objective responses in 21 out of 34 solid tumor models. | [7] |
| Acute Lymphoblastic Leukemia (ALL) | Various | Mice | 550 mg/kg, weekly x 6 | Maintained complete responses in 7 out of 7 ALL models. | [7] |
Table 2: In Vivo Efficacy of PR-104 in Combination Therapies
| Combination | Tumor Type | Xenograft Model(s) | Animal Model | Dosing Schedule | Key Efficacy Findings | Reference(s) |
| PR-104 + Radiation | Colon, Cervical, Lung | HT29, SiHa, H460 | Nude Mice | PR-104 at 75-100% MTD + 15-20 Gy radiation | Greater than additive antitumor activity. | [7] |
| PR-104 + Gemcitabine | Pancreatic Cancer | Panc-01 | Nude Mice | Not specified | Greater than additive antitumor activity. | [7] |
| PR-104 + Docetaxel | Prostate Cancer | 22RV1 | Nude Mice | Not specified | Greater than additive antitumor activity. | [7] |
| PR-104 + Sorafenib | Hepatocellular Carcinoma | HepG2, PLC/PRF/5, SNU-398, Hep3B | Mice | PR-104: 250 mg/kg, i.p., qd x 6; Sorafenib: 80 mg/kg, p.o., qd x 5 | Significantly active in all 4 xenograft models. | [7][8] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of PR-104 in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., nude, SCID, or NOD/SCID)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
PR-104
-
Vehicle for PR-104 (e.g., sterile saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Xenograft Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[7]
-
Prepare PR-104 in a suitable vehicle (e.g., saline).
-
Administer PR-104 to the treatment group via intravenous (i.v.) or intraperitoneal (i.p.) injection according to the desired dosing schedule.[7] The maximum tolerated dose (MTD) in mice has been reported to be around 550 mg/kg for a weekly x 6 schedule.[7] The control group should receive the vehicle only.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. TGI can be calculated as the percentage difference in the mean tumor volume between the treated and control groups at a specific time point.
-
Tumor Growth Delay (TGD): Determine the time it takes for tumors in each group to reach a specific endpoint volume. TGD is the difference in the median time to reach the endpoint volume between the treated and control groups.
-
Survival Analysis: Monitor the overall survival of the animals in each group.
-
Statistical Analysis: Tumor growth data can be analyzed using methods such as repeated measures ANOVA or mixed-effects models. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[1][2]
Ex Vivo Clonogenic Survival Assay
This assay determines the number of viable tumor cells remaining after in vivo treatment.
Materials:
-
Excised tumors from treated and control animals
-
Sterile PBS
-
Enzyme solution for tissue dissociation (e.g., collagenase, dispase, trypsin)
-
Cell strainers (e.g., 70 µm)
-
Cell culture medium
-
Petri dishes or multi-well plates
-
Staining solution (e.g., crystal violet in methanol)
-
Microscope
Procedure:
-
Tumor Excision and Dissociation:
-
Aseptically excise tumors from the animals at a specified time point after treatment.
-
Mince the tumors into small pieces and incubate with an enzyme solution to create a single-cell suspension.[6]
-
Filter the cell suspension through a cell strainer to remove debris.
-
-
Cell Plating:
-
Count the viable cells (e.g., using trypan blue exclusion).
-
Plate a known number of cells at various dilutions into petri dishes or multi-well plates.[6]
-
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.[6]
-
Fixing and Staining:
-
Fix the colonies with methanol.
-
Stain the colonies with crystal violet.[6]
-
-
Colony Counting: Count the number of colonies (typically defined as >50 cells).[6]
-
Calculation of Surviving Fraction:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) .
-
Calculate the surviving fraction (SF) for the treated group: SF = (Number of colonies formed / Number of cells seeded) / PE of control .[6]
-
Immunohistochemical Analysis of Hypoxia and AKR1C3
a) Pimonidazole Staining for Hypoxia:
Materials:
-
Pimonidazole hydrochloride
-
Sterile saline
-
Tumor-bearing mice
-
Tissue fixation and embedding reagents
-
Microtome
-
Primary antibody against pimonidazole adducts
-
Secondary antibody and detection system
-
Microscope
Procedure:
-
Pimonidazole Administration: Administer pimonidazole (e.g., 60 mg/kg) to tumor-bearing mice via i.p. or i.v. injection.[4][9][10]
-
Tumor Collection and Processing: After a designated time (e.g., 60-90 minutes), euthanize the mice and excise the tumors.[9][10] Fix the tumors (e.g., in formalin) and embed in paraffin or freeze for cryosectioning.
-
Immunohistochemistry:
-
Cut tissue sections and mount on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against pimonidazole.[4]
-
Incubate with an appropriate secondary antibody and use a suitable detection system.
-
Counterstain with hematoxylin.
-
-
Image Analysis: Visualize and quantify the hypoxic regions in the tumor sections.[5]
b) AKR1C3 Staining:
Procedure:
-
Tumor Processing: Process tumors as described for pimonidazole staining.
-
Immunohistochemistry:
-
Perform immunohistochemistry using a primary antibody specific for AKR1C3.[5]
-
Use an appropriate secondary antibody and detection system.
-
-
Image Analysis: Assess the expression and localization of AKR1C3 within the tumor sections.[5]
Conclusion
PR-104 has demonstrated significant preclinical efficacy in a wide range of xenograft models, both as a monotherapy and in combination with other cancer therapies.[3][7] The provided protocols serve as a valuable resource for researchers investigating the therapeutic potential of PR-104 and designing further preclinical studies. The ability to target hypoxic tumor cells, a population notoriously resistant to conventional therapies, makes PR-104 a compelling candidate for further development.[1][3] Assessment of tumor hypoxia and AKR1C3 expression are critical for interpreting the in vivo efficacy of PR-104 and for identifying tumor types that are most likely to respond to this therapeutic strategy.[2][5]
References
- 1. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Statistical analysis of in vivo tumor growth experiments. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Refinement of an Established Procedure and Its Application for Identification of Hypoxia in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting PR-104 Induced DNA Damage with the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug (HAP) that has shown significant promise as an anti-cancer agent.[1][2] It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its more active form, PR-104A.[1][2][3] Under the low-oxygen conditions characteristic of solid tumors, PR-104A is selectively reduced by cellular reductases to its cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[3][4][5] These reactive species are bifunctional alkylating agents that induce DNA damage, primarily through the formation of interstrand and intrastrand cross-links, leading to cell cycle arrest and apoptosis.[1][3] The comet assay, or single-cell gel electrophoresis, is a sensitive and widely used method for quantifying DNA damage in individual cells, making it an ideal tool for assessing the genotoxicity of PR-104.[1][6][7] The alkaline version of the comet assay is particularly effective at detecting a broad range of DNA lesions, including single-strand breaks, double-strand breaks, and alkali-labile sites, which are hallmarks of the damage induced by PR-104's active metabolites.[1][7]
Principle of the Comet Assay
The comet assay is a straightforward and sensitive technique for detecting DNA damage at the level of individual eukaryotic cells.[7] The principle is based on the migration of fragmented DNA out of the cell nucleus under the influence of an electric field.[8] Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove cellular membranes and proteins, and then subjected to electrophoresis.[6][7] Undamaged DNA, which is supercoiled and organized within the nucleoid, remains compact, while fragmented DNA is able to migrate from the nucleus, forming a "comet tail."[6][8] The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.[6]
Application in PR-104 Research
The comet assay is a valuable tool for:
-
Assessing the genotoxic potential of PR-104: Quantifying the extent of DNA damage induced by PR-104 and its metabolites.
-
Evaluating the hypoxia-selective activation of PR-104: Comparing DNA damage in cells treated with PR-104 under normoxic versus hypoxic conditions.[4][9]
-
Determining dose-response relationships: Investigating the correlation between PR-104 concentration and the level of DNA damage.[4]
-
Studying DNA repair kinetics: Monitoring the repair of PR-104-induced DNA damage over time.[4]
Signaling Pathway and Experimental Workflow
Figure 1: PR-104 Activation and DNA Damage Pathway.
Figure 2: Comet Assay Experimental Workflow.
Detailed Experimental Protocol
This protocol is adapted for the assessment of DNA damage induced by PR-104 using the alkaline comet assay.
Materials and Reagents:
-
Cell Culture:
-
Cancer cell line of interest (e.g., SiHa, HT29, H460)[9]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
-
PR-104 Treatment:
-
PR-104 or PR-104A
-
Vehicle control (e.g., DMSO)
-
Hypoxia chamber or incubator (e.g., 1% O₂)
-
-
Comet Assay:
-
CometAssay® slides or pre-coated microscope slides
-
Normal Melting Point (NMP) agarose
-
Low Melting Point (LMP) agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)[10]
-
Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)[10]
-
DNA staining solution (e.g., SYBR® Green, DAPI)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Prepare dilutions of PR-104 or PR-104A in serum-free medium.
-
For hypoxic treatment, place cells in a hypoxia chamber for a pre-incubation period (e.g., 4 hours) to allow for equilibration.
-
Add the PR-104 dilutions to both the hypoxic and normoxic cells. Include a vehicle-only control for each condition.
-
Incubate for the desired treatment period (e.g., 1-24 hours).[1]
-
-
Cell Harvesting:
-
Following treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Harvest the cells using trypsinization.
-
Resuspend the cells in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[1]
-
-
Embedding Cells in Agarose:
-
Prepare a 1% NMP agarose solution in water and coat the CometAssay® slides or microscope slides with a thin layer. Allow this to dry completely.
-
Prepare a 0.5% LMP agarose solution in PBS and maintain it at 37°C.[1]
-
Mix the cell suspension with the LMP agarose at a 1:10 ratio (v/v) and immediately pipette onto the pre-coated slides.[8]
-
Gently place a coverslip over the agarose-cell mixture and allow it to solidify at 4°C for 10-15 minutes.[1]
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in pre-chilled Lysis Solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[1]
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer until the slides are fully submerged.
-
Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C.[1]
-
Apply a voltage of approximately 1 V/cm to the electrophoresis tank and run for 20-30 minutes at 4°C. The optimal voltage and time may need to be determined empirically for different cell types.[1]
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides from the tank and immerse them in Neutralization Buffer for 5-10 minutes. Repeat this step twice.[1]
-
Stain the slides with a suitable DNA fluorescent dye according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage.
-
Data Analysis and Interpretation
The extent of DNA damage is typically quantified using several parameters:
-
Percent DNA in the Tail: The percentage of the total DNA fluorescence that is present in the comet tail.
-
Tail Length: The length of the comet tail from the edge of the head to the end of the tail.
-
Tail Moment: An integrated value that considers both the tail length and the fraction of DNA in the tail (Tail Moment = Tail Length x % DNA in Tail).
An increase in any of these parameters indicates a higher level of DNA damage. When analyzing PR-104-induced damage, a significant increase in comet formation is expected in cells treated under hypoxic conditions compared to normoxic conditions, reflecting the hypoxia-selective activation of the prodrug.[4]
Figure 3: Relationship between PR-104, Hypoxia, and DNA Damage.
Data Presentation
Table 1: Representative Data of PR-104A Induced DNA Damage in SiHa Cells
| Treatment Condition | PR-104A Concentration (µM) | % DNA in Tail (Mean ± SD) | Tail Moment (Mean ± SD) |
| Normoxia | Vehicle Control | 5.2 ± 1.8 | 1.1 ± 0.4 |
| 10 | 15.6 ± 4.2 | 4.8 ± 1.3 | |
| 50 | 28.9 ± 6.7 | 10.2 ± 2.5 | |
| 100 | 45.3 ± 8.1 | 18.7 ± 3.9 | |
| Hypoxia (1% O₂) | Vehicle Control | 6.1 ± 2.1 | 1.3 ± 0.5 |
| 10 | 55.8 ± 9.3 | 25.4 ± 5.1 | |
| 50 | 78.2 ± 10.5 | 42.1 ± 7.8 | |
| 100 | 92.5 ± 5.9 | 65.3 ± 9.2 |
Data are hypothetical and for illustrative purposes only, based on expected outcomes from published literature.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or very small comets in positive controls | Inefficient cell lysis | Ensure lysis buffer is fresh and contains Triton X-100. Extend lysis time if necessary.[11][12] |
| Incorrect electrophoresis conditions | Check the voltage and buffer level in the electrophoresis tank. Ensure the pH of the alkaline buffer is >13. | |
| Old or inactive damaging agent | Prepare fresh solutions of the positive control agent (e.g., H₂O₂).[11] | |
| High background damage in negative controls | Cells were handled too roughly | Handle cells gently during harvesting and embedding to minimize mechanical damage. |
| Exposure to light | Protect cells from light during the entire procedure to prevent UV-induced DNA damage.[8] | |
| Endogenous DNA damage | Ensure cell cultures are healthy and not senescent. | |
| Agarose gel slides off the slide | Improper coating of slides | Ensure slides are properly pre-coated and the agarose layer covers the entire designated area.[13] |
| Slides were not kept horizontal | Keep slides flat during agarose solidification and lysis. | |
| Comets with no clear head or tail | Overly harsh electrophoresis | Reduce the voltage or duration of electrophoresis. |
| Excessive DNA damage | Use a lower concentration of the damaging agent or a shorter treatment time. |
Conclusion
The comet assay is a robust and sensitive method for detecting and quantifying the DNA damage induced by the hypoxia-activated prodrug PR-104. These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this technique to study the mechanism of action of PR-104 and to evaluate its potential as a targeted cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comet assay - Wikipedia [en.wikipedia.org]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
Application Notes and Protocols: PR-104 in Combination with Radiotherapy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug (HAP) designed to selectively target the low-oxygen regions commonly found in solid tumors.[1][2] These hypoxic zones are notoriously resistant to conventional treatments like radiotherapy, which relies on oxygen to generate cytotoxic reactive oxygen species for maximal efficacy.[1] PR-104 offers a complementary therapeutic strategy by becoming potently cytotoxic precisely in these radioresistant environments. This document provides detailed application notes, experimental protocols, and key data for investigating the synergistic effects of PR-104 in combination with radiotherapy.
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted systemically by phosphatases into its active prodrug form, PR-104A.[3][4] The therapeutic rationale for combining PR-104 with radiotherapy stems from their complementary modes of action: radiotherapy effectively targets well-oxygenated tumor cells, while PR-104 is activated in hypoxic regions, targeting the radioresistant cell population.[1] Preclinical studies have consistently demonstrated that this combination leads to greater than additive anti-tumor activity.[1][5]
Mechanism of Action: Dual Activation Pathways
The activation of PR-104A into its DNA cross-linking metabolites, the hydroxylamine PR-104H and the amine PR-104M, occurs through two principal mechanisms:[1][4]
-
Hypoxia-Dependent One-Electron Reduction: In the low-oxygen environment of tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR).[2][4] In the presence of oxygen, the reduced intermediate is rapidly re-oxidized back to the non-toxic PR-104A in a futile cycle. Under hypoxic conditions, however, it is further reduced to the active cytotoxic species that induce DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.[1][3]
-
AKR1C3-Mediated Oxygen-Independent Reduction: PR-104A can also be activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme in an oxygen-independent manner.[1][3] Overexpression of AKR1C3 in some tumors provides an additional pathway for PR-104A activation, broadening its therapeutic potential. However, AKR1C3 expression in normal tissues, such as hematopoietic progenitor cells, has been linked to the dose-limiting myelotoxicity observed in clinical trials.[6]
Signaling and Activation Pathway of PR-104
Caption: PR-104 activation from pre-prodrug to cytotoxic metabolites.
Data Presentation
In Vitro Cytotoxicity of PR-104A
The selective cytotoxicity of PR-104A under hypoxic conditions is a hallmark of its activity. The following table summarizes the 50% inhibitory concentration (IC50) in various human cancer cell lines. The Hypoxic Cytotoxicity Ratio (HCR) quantifies this selectivity.
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Hypoxic/Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| H460 | Lung Cancer | 2.5 | 0.025 | 100 |
| HT29 | Colon Cancer | 5.0 | 0.05 | 100 |
| SiHa | Cervical Cancer | 1.2 | 0.06 | 20 |
| PC-3 | Prostate Cancer | 1.0 | 0.1 | 10 |
| DU-145 | Prostate Cancer | 0.8 | 0.08 | 10 |
| Data synthesized from multiple preclinical studies.[1] |
In Vivo Efficacy of PR-104 in Combination with Radiotherapy
Preclinical xenograft studies consistently show a synergistic or greater than additive effect when PR-104 is combined with fractionated radiotherapy.
| Tumor Model | Treatment Group | Mean Tumor Growth Delay (days) |
| Human Tumor Xenograft 1 | Control | 0 |
| Radiotherapy Alone (e.g., 2 Gy x 5) | 15 | |
| PR-104 Alone (e.g., 100 mg/kg, weekly) | 8 | |
| PR-104 + Radiotherapy | 35 | |
| Human Tumor Xenograft 2 | Control | 0 |
| Radiotherapy Alone (e.g., 3 Gy x 3) | 12 | |
| PR-104 Alone (e.g., 150 mg/kg, weekly) | 10 | |
| PR-104 + Radiotherapy | 28 | |
| Illustrative data based on findings of greater than additive effects reported in preclinical studies.[1][7] |
Experimental Protocols
Preclinical Evaluation Workflow
Caption: Workflow for preclinical evaluation of PR-104 and radiotherapy.
Detailed Methodologies
1. In Vitro Clonogenic Survival Assay for Combined PR-104 and Radiation
This assay is the gold standard for determining cell reproductive viability following cytotoxic insults.
-
Objective: To quantify the radiosensitizing effect of PR-104A under normoxic and hypoxic conditions.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
PR-104A (the active alcohol form of PR-104)
-
Phosphate-buffered saline (PBS)
-
Hypoxia chamber or incubator (e.g., 1% O₂)
-
X-ray irradiator
-
6-well culture plates
-
Crystal violet staining solution (0.5% in methanol)
-
-
Procedure:
-
Cell Plating: Seed cells into 6-well plates at a density predetermined to yield 50-150 colonies per well for each treatment condition. Allow cells to attach overnight.
-
Drug Exposure: For hypoxic treatment, transfer plates to a hypoxia chamber for a pre-equilibration period (e.g., 4 hours). Remove the medium and add a fresh medium containing the desired concentrations of PR-104A. Incubate for a defined period (e.g., 4 hours) under either normoxic or hypoxic conditions.[1]
-
Irradiation: Irradiate the cells with a single dose of X-rays (e.g., 2, 4, 6, 8 Gy) either immediately before or after PR-104A exposure. A parallel set of plates should be sham-irradiated.[1]
-
Post-treatment Incubation: After drug exposure and/or irradiation, wash the cells twice with PBS. Add fresh complete culture medium. Incubate the plates under standard normoxic conditions (37°C, 5% CO₂) for 10-14 days, until visible colonies form.[1]
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing ≥50 cells.
-
-
Data Analysis: Calculate the surviving fraction (SF) for each treatment group relative to the untreated control. Plot survival curves and determine the Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect.
2. Comet Assay for DNA Interstrand Cross-links
This assay detects DNA interstrand cross-links (ICLs) induced by PR-104's active metabolites. The principle is that ICLs reduce the migration of DNA in the gel after a denaturing challenge (a fixed dose of radiation).[1]
-
Objective: To confirm the mechanism of action of PR-104A by detecting the formation of DNA ICLs.
-
Materials:
-
Treated cells (from in vitro experiments)
-
Comet assay kit (including lysis solution, electrophoresis buffer)
-
Low melting point agarose
-
Frosted microscope slides
-
X-ray irradiator
-
Electrophoresis tank
-
Fluorescent DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Cell Preparation: Harvest cells treated with PR-104A (under normoxic or hypoxic conditions).
-
Embedding and Lysis: Mix a single-cell suspension with low melting point agarose and layer onto a microscope slide. Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Denaturing Challenge: Irradiate the slides on ice with a fixed dose of X-rays (e.g., 5-10 Gy) to introduce random DNA strand breaks. This step is essential; without it, the cross-linked DNA will not be retained in the comet head.
-
Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind and separate DNA strands. Apply an electric field. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the amount of DNA damage (tail moment or tail intensity) using image analysis software. A decrease in tail moment/intensity in PR-104-treated, irradiated cells compared to cells receiving only the fixed radiation dose indicates the presence of DNA interstrand cross-links.[1]
-
3. In Vivo Tumor Growth Delay Assay
This is the primary in vivo assay to evaluate the efficacy of the combination therapy.
-
Objective: To determine if the combination of PR-104 and radiotherapy results in a greater anti-tumor effect than either treatment alone.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line for xenograft implantation
-
PR-104 (formulated for injection)
-
Animal irradiator with appropriate shielding
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Inject tumor cells (e.g., 1-10 million) subcutaneously into the flank of the mice.[7]
-
Group Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, PR-104 alone, Radiotherapy alone, PR-104 + Radiotherapy).[7]
-
Treatment Administration:
-
PR-104 Dosing: Administer PR-104 via intravenous or intraperitoneal injection at a predetermined dose and schedule (e.g., 100-250 mg/kg, once weekly for 3 weeks).[1]
-
Radiotherapy: Anesthetize the mice and use lead shields to protect non-tumor-bearing parts of the body. Deliver a fractionated course of radiation to the tumors (e.g., 2 Gy per day for 5 consecutive days).[1]
-
Combination Therapy: Administer PR-104 at a specific time point relative to the radiation fractions (e.g., 1 hour before each radiation dose).[1]
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and general health as a measure of toxicity.
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth delay, defined as the time for tumors in the treated groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group.[1] Analyze the data for statistical significance to determine if the combination effect is additive or synergistic.
Synergistic Mechanism of PR-104 and Radiotherapy
Caption: Radiotherapy and PR-104 target different tumor compartments.
Conclusion
The combination of PR-104 with radiotherapy presents a compelling, mechanistically rational strategy to overcome tumor hypoxia, a major cause of treatment resistance.[1] The protocols outlined in this document provide a robust framework for the preclinical evaluation of this combination therapy. Careful experimental design and execution are critical to accurately assess the synergistic potential of PR-104 and to guide its future clinical development in the treatment of solid tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Synergy of PR-104 and Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of the synergistic anti-cancer effects of PR-104, a hypoxia-activated prodrug, and gemcitabine, a standard-of-care chemotherapy agent. The protocols outlined below are designed to enable researchers to robustly assess the combination's efficacy, elucidate the underlying mechanisms of synergy, and generate critical data for further drug development.
Introduction
PR-104 is a phosphate ester pre-prodrug that is systemically converted to PR-104A. In the hypoxic microenvironment characteristic of many solid tumors, PR-104A is reduced by cellular reductases to its active cytotoxic metabolites, PR-104H and PR-104M, which are DNA-alkylating agents. Gemcitabine, a nucleoside analog, primarily exerts its cytotoxic effects through the inhibition of DNA synthesis.
Preclinical evidence suggests a synergistic relationship between PR-104 and gemcitabine, particularly in pancreatic cancer models. The proposed mechanism for this synergy involves a multi-faceted interaction:
-
Gemcitabine-Induced Hypoxia: Gemcitabine treatment can lead to an increase in tumor hypoxia, thereby enhancing the activation of the hypoxia-dependent prodrug PR-104.
-
Impairment of DNA Damage Repair: Gemcitabine has been shown to inhibit homologous recombination, a key pathway for repairing DNA double-strand breaks induced by agents like the active metabolites of PR-104.
This document provides detailed protocols for in vitro and in vivo studies to investigate and quantify this synergy.
Experimental Workflows
A logical workflow is essential for systematically evaluating the synergistic potential of PR-104 and gemcitabine.
Caption: A streamlined workflow for the preclinical assessment of PR-104 and gemcitabine synergy, from in vitro screening to in vivo validation.
In Vitro Experimental Protocols
Cell Viability and Synergy Analysis
This protocol details the steps to determine the cytotoxic effects of PR-104 and gemcitabine, alone and in combination, and to quantify the synergy using the Combination Index (CI) method.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-01, MiaPaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PR-104 and Gemcitabine stock solutions
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of PR-104 and gemcitabine.
-
Treat cells with single agents or combinations at a constant ratio (e.g., based on the IC50 ratio of the individual drugs). Include a vehicle control (e.g., DMSO).
-
For studying the effect of hypoxia on PR-104 activity, incubate a parallel set of plates in a hypoxic chamber (e.g., 1% O2).
-
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation:
| Treatment Group | IC50 (µM) | Combination Index (at Fa 0.5) |
| PR-104 (Normoxia) | [Insert Value] | N/A |
| PR-104 (Hypoxia) | [Insert Value] | N/A |
| Gemcitabine | [Insert Value] | N/A |
| PR-104 + Gemcitabine (Normoxia) | [Insert Value] | [Insert Value] |
| PR-104 + Gemcitabine (Hypoxia) | [Insert Value] | [Insert Value] |
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by the drug combination.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with PR-104, gemcitabine, or the combination at synergistic concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| PR-104 | [Insert Value] | [Insert Value] |
| Gemcitabine | [Insert Value] | [Insert Value] |
| PR-104 + Gemcitabine | [Insert Value] | [Insert Value] |
Cell Cycle Analysis
This protocol assesses the effect of the drug combination on cell cycle distribution.
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the drugs for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Data Presentation:
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| PR-104 | [Insert Value] | [Insert Value] | [Insert Value] |
| Gemcitabine | [Insert Value] | [Insert Value] | [Insert Value] |
| PR-104 + Gemcitabine | [Insert Value] | [Insert Value] | [Insert Value] |
Mechanistic Studies: Western Blot for DNA Damage Markers
This protocol investigates the impact of the drug combination on the DNA damage response pathway.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Protein Extraction: Treat cells with the drugs for the desired time, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Data Presentation:
| Treatment Group | Relative γH2AX Expression | Relative RAD51 Expression | Relative Cleaved PARP Expression |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| PR-104 | [Insert Value] | [Insert Value] | [Insert Value] |
| Gemcitabine | [Insert Value] | [Insert Value] | [Insert Value] |
| PR-104 + Gemcitabine | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathways
The synergistic interaction between PR-104 and gemcitabine likely involves the convergence of their individual mechanisms of action on the DNA damage response pathway.
Caption: A proposed signaling pathway for the synergy between PR-104 and gemcitabine, highlighting the interplay between drug activation, DNA damage, and repair inhibition.
In Vivo Experimental Protocol
This protocol describes a xenograft model to evaluate the in vivo efficacy of the PR-104 and gemcitabine combination.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Pancreatic cancer cells (e.g., Panc-01)
-
Matrigel
-
PR-104 and Gemcitabine for injection
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant a mixture of pancreatic cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle Control
-
PR-104 alone
-
Gemcitabine alone
-
PR-104 + Gemcitabine
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Pharmacodynamic Analysis:
-
Excise tumors and fix them in formalin for immunohistochemical analysis of markers like γH2AX (DNA damage), Ki-67 (proliferation), and pimonidazole (hypoxia).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | [Insert Value] | N/A | [Insert Value] |
| PR-104 | [Insert Value] | [Insert Value] | [Insert Value] |
| Gemcitabine | [Insert Value] | [Insert Value] | [Insert Value] |
| PR-104 + Gemcitabine | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The provided protocols offer a robust framework for the preclinical investigation of the synergistic effects of PR-104 and gemcitabine. By systematically evaluating cell viability, apoptosis, cell cycle progression, and key signaling pathways in vitro, and validating these findings in in vivo models, researchers can generate the comprehensive data package needed to support the clinical development of this promising combination therapy. Careful attention to experimental design, data analysis, and the interpretation of results in the context of the proposed mechanisms of synergy will be critical for success.
References
- 1. In vitro synergistic cytotoxicity of gemcitabine and pemetrexed and pharmacogenetic evaluation of response to gemcitabine in bladder cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tumor Hypoxia in PR-104 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant anti-tumor activity in preclinical models. Its selective cytotoxicity in the low-oxygen environment of solid tumors makes it a promising therapeutic agent. This document provides detailed application notes and protocols for assessing tumor hypoxia in the context of PR-104 treatment, enabling researchers to effectively evaluate its efficacy and mechanism of action.
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[1][2][3] The anti-tumor activity of PR-104A stems from its reduction to potent DNA cross-linking agents.[2][4] This bioactivation occurs through two main pathways: a primary hypoxia-dependent pathway and a secondary, oxygen-independent pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2][3][5] Under hypoxic conditions, PR-104A undergoes one-electron reduction, catalyzed by oxidoreductases such as NADPH:cytochrome P450 oxidoreductase (POR), to form cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites that induce DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.[2]
Accurate assessment of tumor hypoxia is therefore critical for predicting and evaluating the response to PR-104 treatment. These application notes provide protocols for key assays to quantify tumor hypoxia and the resultant DNA damage, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Cancer | >100 | 1.2 | >83 | [1] |
| HT29 | Colorectal Cancer | 68 | 0.65 | 105 | [1] |
| H460 | Non-Small Cell Lung Cancer | 15 | 0.8 | 19 | [1] |
| Panc-01 | Pancreatic Cancer | - | - | - | [1] |
| 22RV1 | Prostate Cancer | - | - | - | [1] |
| RKO | Colorectal Cancer | ~30 | ~0.5 (4h) | ~60 | [6] |
| RKOshHIF | Colorectal Cancer | ~30 | ~1.5 (4h) | ~20 | [6] |
Note: IC50 values can vary based on experimental conditions such as exposure time and oxygen concentration. HCR = Normoxic IC50 / Hypoxic IC50.
Table 2: PR-104 Clinical Trial Dose Escalation in Acute Myeloid Leukemia (AML)
| Dose Level (g/m²) | Number of Patients |
| 1.1 | 6 |
| 1.6 | 1 |
| 2.2 | 1 |
| 3.0 | 9 |
| 4.0 | 8 |
Data from a Phase I/II study in patients with relapsed/refractory AML or ALL.
Signaling and Experimental Workflow Diagrams
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
Application of PR-104 in Pancreatic Cancer Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug (HAP) that has demonstrated significant potential in preclinical models of pancreatic cancer, a malignancy notorious for its hypoxic microenvironment and resistance to conventional therapies. As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in the body to its active form, PR-104A. The therapeutic efficacy of PR-104A stems from its selective metabolic reduction in hypoxic tumor regions to highly reactive nitrogen mustard metabolites, PR-104H (hydroxylamine) and PR-104M (amine). These metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1][2][3]
A key feature of PR-104 is its dual mechanism of activation. Besides hypoxia-dependent reduction, PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is often overexpressed in various tumors, including pancreatic adenocarcinoma. This dual activation pathway broadens the therapeutic window of PR-104, enabling it to target both hypoxic and oxygenated cancer cells that express AKR1C3. Preclinical studies have shown that PR-104 exhibits greater than additive antitumor activity when combined with standard-of-care chemotherapy, such as gemcitabine, in pancreatic cancer models.[3][4]
These application notes provide a summary of the preclinical data for PR-104 in pancreatic cancer models, along with detailed protocols for key in vitro and in vivo experiments to guide further research and development.
Data Presentation
In Vitro Cytotoxicity
| Cell Line | Condition | Drug | IC50 (µM) | Reference |
| Panc-1 | Hypoxia | PR-104A | Data not available | |
| Panc-1 | Normoxia | PR-104A | Data not available |
In Vivo Efficacy: Combination Therapy
Preclinical studies in the Panc-01 pancreatic carcinoma xenograft model have demonstrated the synergistic potential of PR-104 when combined with gemcitabine.
| Cancer Model | Treatment | Outcome | Reference |
| Panc-01 Xenograft | PR-104 + Gemcitabine | Greater than additive antitumor activity | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of cell viability upon treatment with PR-104 using a colorimetric MTT assay.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
PR-104 stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Hypoxia chamber or incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of PR-104 in complete medium.
-
For hypoxic conditions, pre-equilibrate the drug dilutions in a hypoxia chamber (e.g., 1% O2) for at least 4-6 hours.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48-72 hours) under either normoxic (standard incubator) or hypoxic conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Pancreatic Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of PR-104 as a monotherapy or in combination with other agents in a subcutaneous pancreatic cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Pancreatic cancer cells (e.g., Panc-1)
-
Matrigel (optional)
-
PR-104 formulation for injection (dissolved in a suitable vehicle like saline)
-
Gemcitabine formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Xenograft Implantation:
-
Harvest pancreatic cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, PR-104 alone, Gemcitabine alone, PR-104 + Gemcitabine).
-
Drug Administration:
-
Administer PR-104 and/or gemcitabine according to the planned dosing schedule and route of administration (e.g., intravenous or intraperitoneal injection).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volumes throughout the study.
-
Primary endpoints may include tumor growth inhibition (TGI) or tumor growth delay (TGD).
-
At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., immunohistochemistry for hypoxia markers or DNA damage).
-
Visualizations
Mechanism of Action and DNA Damage Response
The following diagram illustrates the activation of PR-104 and the subsequent cellular response to the induced DNA damage.
Caption: PR-104 activation and subsequent DNA damage response pathway.
Experimental Workflow for In Vivo Studies
The following diagram outlines the typical workflow for a preclinical in vivo study of PR-104 in a pancreatic cancer xenograft model.
Caption: Workflow for a typical in vivo pancreatic cancer xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of PR-104 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the hypoxia-activated prodrug PR-104 and its key metabolites. The protocols focus on robust and validated analytical techniques suitable for pharmacokinetic studies, in vitro assays, and other research applications in drug development.
Introduction
PR-104 is a water-soluble phosphate ester pre-prodrug designed for selective activation within the hypoxic microenvironments of solid tumors.[1] Following administration, PR-104 is rapidly converted by plasma phosphatases to its more lipophilic alcohol derivative, PR-104A.[1] The therapeutic efficacy of PR-104 hinges on the subsequent reduction of PR-104A's dinitrobenzamide moiety in hypoxic cells, leading to the formation of potent DNA cross-linking agents: the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][2] However, PR-104A can also undergo activation in normoxic tissues, notably through a two-electron reduction pathway mediated by enzymes like aldo-keto reductase 1C3 (AKR1C3), which can result in off-target toxicity.[1][3]
Accurate and sensitive analytical methods are therefore essential for characterizing the pharmacokinetic and pharmacodynamic profiles of PR-104 and its diverse metabolites in both preclinical and clinical research.[1] This document outlines protocols for Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Metabolic Activation Pathway of PR-104
The metabolic activation of PR-104 is a multi-step process involving both systemic and intracellular enzymatic reactions. The key transformations are outlined in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for PR-104 and its metabolites in human plasma.
Table 1: UHPLC-MS/MS Method Performance Characteristics [4]
| Analyte | Linear Range (µM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Extraction Recovery (%) |
| PR-104 | 0.1 - 50 | ≤ 14 | ≤ 14 | Within ±14 | > 87 |
| PR-104A | 0.1 - 50 | ≤ 14 | ≤ 14 | Within ±14 | > 87 |
| PR-104G | 0.1 - 50 | ≤ 14 | ≤ 14 | Within ±14 | > 87 |
| PR-104H | 0.05 - 5 | ≤ 14 | ≤ 14 | Within ±14 | > 87 |
| PR-104M | 0.025 - 2.5 | ≤ 14 | ≤ 14 | Within ±14 | > 87 |
| PR-104S | 0.01 - 1 | ≤ 14 | ≤ 14 | Within ±14 | > 87 |
Table 2: Human Pharmacokinetic Parameters of PR-104 and its Metabolites [5]
Data from a Phase I clinical trial where patients received PR-104 at 675 mg/m² as a 1-hour intravenous infusion.[5]
| Analyte | Cmax (µM) (Mean ± SD) | AUC (µM·h) (Mean ± SD) |
| PR-104A | 9.91 ± 2.61 | 11.09 ± 3.05 |
| PR-104H | 0.32 ± 0.13 | 0.45 ± 0.11 |
| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 |
| PR-104G | 6.58 ± 3.70 | 8.16 ± 5.35 |
Experimental Protocols
Protocol 1: UHPLC-MS/MS Analysis of PR-104 and Metabolites in Human Plasma
This method is highly sensitive and specific, making it ideal for pharmacokinetic studies in plasma, as well as for quantifying metabolite formation in cell culture and tumor tissue homogenates.[1]
a. Sample Preparation (Protein Precipitation) [1][4]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.[1]
-
Add 150 µL of ice-cold acidified methanol (0.1% formic acid) containing appropriate internal standards (e.g., deuterated analogs of the analytes).[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new tube for analysis.[1]
-
Column: Zorbax Eclipse XDB-C18 Rapid Resolution HT (50 mm x 2.1 mm, 1.8 µm) or equivalent.[1][4]
-
Mobile Phase A: 0.01% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile with 0.01% Formic Acid.[5]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95% to 5% B
-
5.1-6.0 min: 5% B[1]
-
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
c. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Note: Specific MRM transitions for each analyte and internal standard must be optimized on the instrument used.
Protocol 2: HPLC-UV Analysis of PR-104A and its Metabolites
While less sensitive and specific than LC-MS/MS, HPLC with UV detection can be a valuable tool for analyzing PR-104 and its major metabolites, particularly PR-104A, when high concentrations are expected or when a mass spectrometer is unavailable.[1] This method is well-suited for in vitro studies with cell lines or for analyzing dosing solutions.[1]
a. Sample Preparation
-
For Cell Lysates: After incubation with PR-104A, lyse the cells and precipitate proteins with 3 volumes of ice-cold acetonitrile or methanol. Centrifuge to pellet the precipitate and collect the supernatant for analysis.[1]
-
For Aqueous Solutions (e.g., dosing solutions): Direct injection may be possible after filtration through a 0.22 µm syringe filter.[1]
b. HPLC Conditions [1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compounds of interest, and then re-equilibrate at the starting conditions. The exact gradient should be optimized based on the specific separation required.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength appropriate for the dinitroaromatic structure of PR-104A and its metabolites (e.g., 260 nm or 340 nm). Wavelength selection should be optimized by scanning the UV-Vis spectrum of the analytes.
c. Data Analysis
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the pure compound.
Concluding Remarks
The choice of analytical method for detecting PR-104 and its metabolites is contingent on the specific research question, the biological matrix, and the required sensitivity and selectivity. UHPLC-MS/MS provides the highest performance for pharmacokinetic studies and the analysis of low-abundance metabolites.[1] HPLC-UV offers a more accessible alternative for in vitro experiments and the analysis of higher concentration samples.[1] The protocols provided herein serve as a robust starting point for researchers, and should be further optimized and validated for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PR-104 - Wikipedia [en.wikipedia.org]
- 4. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming PR-104 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104. The information is designed to help address common challenges and experimental hurdles related to PR-104 resistance.
Frequently Asked Questions (FAQs)
Q1: What is the dual activation mechanism of PR-104?
PR-104 is a "pre-prodrug" that is converted in the body to its active form, PR-104A.[1][2] PR-104A has two main activation pathways:
-
Hypoxia-Selective Activation: In the low-oxygen (hypoxic) conditions often found in solid tumors, PR-104A is converted by one-electron reductases, like cytochrome P450 oxidoreductase (POR), into its cytotoxic forms, PR-104H (hydroxylamine) and PR-104M (amine).[1][3] These active metabolites are DNA-crosslinking agents that trigger cell cycle arrest and apoptosis.[1] This targeted activation in hypoxic areas helps to spare healthy, well-oxygenated tissues.[1]
-
Aerobic (Oxygen-Independent) Activation: PR-104A can also be activated in normal oxygen conditions (aerobically) by the aldo-keto reductase 1C3 (AKR1C3) enzyme, producing the same cytotoxic metabolites.[1]
Q2: What are the primary mechanisms of resistance to PR-104?
Resistance to PR-104 is primarily linked to its activation pathways:
-
Low or Absent AKR1C3 Expression: In aerobic environments, the effectiveness of PR-104A is highly dependent on the expression level of AKR1C3.[1][4] Cancer cells with low or no AKR1C3 expression will be resistant to PR-104A under these conditions.[1]
-
Insufficient Tumor Hypoxia: For cancer cells that have low AKR1C3 expression, the anticancer effects of PR-104 rely almost entirely on activation within a hypoxic microenvironment.[1] If the tumor is not sufficiently hypoxic, PR-104A will not be effectively converted to its active cytotoxic forms, leading to resistance.[1]
-
Enhanced DNA Repair: Since the active metabolites of PR-104 cause DNA cross-linking, cancer cells with highly efficient DNA repair mechanisms may be able to repair the damage, leading to resistance.[1][4]
Q3: What is the role of AKR1C3 in the therapeutic window and toxicity of PR-104?
While high AKR1C3 expression in tumors can increase the anticancer activity of PR-104, it also poses a significant challenge.[1] The "off-target" aerobic activation of PR-104A by AKR1C3 in healthy tissues, especially in bone marrow progenitor cells, is thought to be the main cause of the dose-limiting myelotoxicity (neutropenia and thrombocytopenia) seen in clinical trials.[2][3][5] This toxicity narrows the therapeutic window, limiting the doses of PR-104 that can be safely administered to patients.[2][3]
Q4: What strategies can be employed to overcome PR-104 resistance?
Several strategies are being investigated to overcome resistance and improve the therapeutic index of PR-104:
-
Development of PR-104 Analogs: A key approach has been the creation of PR-104 analogs that are not activated by human AKR1C3.[1] One such analog, SN29176 (from the pre-prodrug SN35141), was designed to be resistant to AKR1C3 activation, aiming to reduce off-target toxicity and restore tumor selectivity based on hypoxia.[1][3]
-
Combination with DNA Repair Inhibitors: For tumors with proficient DNA repair, combining PR-104 with inhibitors of DNA repair pathways, such as PARP inhibitors, may enhance its cytotoxicity.[1][4]
-
Use of AKR1C3 Inhibitors: Co-administering a potent and selective AKR1C3 inhibitor could block the aerobic activation of PR-104A in both tumor and normal tissues.[1]
-
Patient Selection with Biomarkers: AKR1C3 expression can serve as a biomarker to select patients who are most likely to benefit from PR-104 treatment.[4]
Troubleshooting Guides
Problem 1: I am not observing the expected hypoxia-selective cytotoxicity with PR-104A in my low-AKR1C3 expressing cell line.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Hypoxia | Confirm the level of hypoxia in your experimental setup. Use a hypoxia marker like pimonidazole or measure the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by Western blot. Ensure your hypoxia chamber is maintaining an oxygen level of <0.1% O₂.[1] |
| Low One-Electron Reductase Activity | The cell line may have low levels of the reductases (e.g., POR) required for hypoxic activation of PR-104A. This is an intrinsic property of the cell line and may limit its utility as a model for hypoxia-activated prodrugs.[1] |
| Suboptimal Cell Seeding Density | High cell density can lead to nutrient depletion and changes in cell metabolism, which may affect drug sensitivity. Optimize cell seeding density to ensure logarithmic growth throughout the experiment.[1] |
| Inappropriate Drug Incubation Time | The duration of exposure to PR-104A can influence its cytotoxic effect. A standard incubation time is 4 hours, but this may need to be optimized for your specific cell line.[1] |
Problem 2: My PR-104A-treated cells show high levels of DNA damage (e.g., γH2AX foci) but do not undergo significant cell death.
| Possible Cause | Troubleshooting Suggestion |
| Efficient DNA Repair | The cells may have a highly active DNA damage response and repair pathways that allow them to survive the PR-104A-induced DNA crosslinks. Consider combining PR-104 with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to enhance its cytotoxicity.[1] |
| Cell Cycle Arrest | PR-104A can induce cell cycle arrest. Analyze the cell cycle distribution of the treated cells using flow cytometry (propidium iodide staining). Prolonged arrest may not immediately lead to cell death within the timeframe of your assay. Extend the duration of the experiment to observe potential delayed cytotoxicity.[1] |
Problem 3: I am observing significant toxicity in my in vivo animal models at doses expected to be well-tolerated.
| Possible Cause | Troubleshooting Suggestion |
| High AKR1C3 Expression in Animal Model | Human and murine AKR1C3 have different efficiencies in activating PR-104A.[3] However, if your model exhibits unexpected sensitivity, investigate AKR1C3 expression in tissues like the bone marrow.[6] |
| Combination Therapy-Induced Toxicity | If PR-104 is used with other drugs like gemcitabine or docetaxel, there may be synergistic toxicity leading to severe myelotoxicity.[1][7] Evaluate the toxicity of each agent individually before combining them.[1] |
| Underlying Health of Animals | The health status of the animals can impact their tolerance to chemotherapy. Ensure the animals are healthy and free from infections before starting the experiment.[1] |
Data Summary Tables
Table 1: In Vitro Sensitivity of Hepatocellular Carcinoma (HCC) Cell Lines to PR-104A and its Metabolites
| Cell Line | PR-104A IC50 (µM) | PR-104H IC50 (µM) | PR-104M IC50 (µM) | Melphalan IC50 (µM) | AKR1C3 Expression |
| HepG2 | ~0.1 | ~0.5 | ~1 | ~2 | High |
| PLC/PRF/5 | ~2.5 | ~1.5 | ~4 | ~5 | High |
| SNU-398 | ~1.7 | ~0.7 | ~1.5 | ~2 | Low |
| Hep3B | ~4.2 | ~0.8 | ~10 | ~8 | Low |
Data synthesized from qualitative descriptions in the search results.[8][9]
Table 2: Hypoxic Cytotoxicity Ratio (HCR) of PR-104A in HCC Cell Lines
| Cell Line | Aerobic C10 (µM) | Hypoxic C10 (µM) | HCR (Aerobic C10 / Hypoxic C10) |
| HepG2 | ~1 | ~0.067 | ~15 |
| PLC/PRF/5 | ~5 | ~0.098 | ~51 |
| SNU-398 | ~2 | ~0.049 | ~41 |
C10 is the concentration for 10% survival. Data synthesized from qualitative descriptions in the search results.[8]
Experimental Protocols
1. Western Blot for AKR1C3 Detection
-
Objective: To determine the expression level of AKR1C3 protein in cell lysates.
-
Methodology:
-
Cell Lysis: Prepare whole-cell lysates from cancer cell lines using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKR1C3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[8]
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term proliferative capacity of cells after treatment with PR-104A.
-
Methodology:
-
Cell Seeding: Seed a known number of cells into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of PR-104A under either aerobic or hypoxic conditions for a specified duration (e.g., 4 hours).
-
Drug Removal: After incubation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation (a colony is typically defined as a group of at least 50 cells).
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Visualizations
Caption: PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.
Caption: Key mechanisms of resistance to PR-104 therapy.
Caption: Workflow for investigating PR-104 resistance in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hematological toxicity associated with the hypoxia-activated prodrug, PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hematological toxicity observed with PR-104?
A1: The primary cause of hematological toxicity, manifesting as myelosuppression (e.g., neutropenia, thrombocytopenia, and anemia), is the "off-target" activation of PR-104's active form, PR-104A, in well-oxygenated normal tissues.[1][2] This activation is mediated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which can be highly expressed in hematopoietic progenitor cells.[1][2] While PR-104 is designed to be activated under hypoxic conditions in tumors, AKR1C3 can reduce PR-104A to its cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), even in the presence of oxygen, leading to damage of bone marrow cells.[1][2][3]
Q2: Why is hematological toxicity more pronounced in human studies compared to preclinical murine models?
A2: Human hematopoietic progenitor cells are significantly more sensitive to PR-104A under aerobic conditions than their murine counterparts.[2][4] This hypersensitivity is attributed to higher expression levels of AKR1C3 in human CD34+ hematopoietic progenitor cells and a lack of functional homology between human and murine AKR1C3 enzymes.[2] Consequently, the maximum tolerated dose of PR-104 in humans is substantially lower than in mice.[2]
Q3: What are the most common hematological dose-limiting toxicities (DLTs) of PR-104?
A3: In clinical trials, the most common dose-limiting hematological toxicities are thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[3][5] Anemia and leukopenia are also frequently observed grade 3/4 toxicities.[3]
Q4: Can PR-104's hematological toxicity be managed in a research setting?
A4: Yes, with careful monitoring and proactive management, PR-104-related hematological toxicity can be managed in a research setting. Key strategies include establishing a maximum tolerated dose (MTD) in your specific animal model, regular monitoring of blood counts, dose adjustments, and the use of supportive care measures.
Troubleshooting Guides
Issue 1: Severe and Unexpected Hematological Toxicity in an Animal Model
Symptoms:
-
Significant weight loss in animals.
-
Visible signs of distress (e.g., lethargy, hunched posture).
-
Mortality in the experimental group.
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Complete blood counts (CBCs) reveal profound neutropenia, thrombocytopenia, or anemia.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| PR-104 Dose is Too High for the Specific Animal Strain/Model | 1. Conduct a Dose-Escalation Study: Perform a pilot study to determine the Maximum Tolerated Dose (MTD) in your specific animal model before initiating large-scale efficacy studies.[6] 2. Dose Reduction: If toxicity is observed, reduce the dose of PR-104 in subsequent experiments.[6] |
| High AKR1C3 Expression in the Animal Model's Hematopoietic Progenitors | 1. Assess AKR1C3 Expression: If possible, measure the expression of AKR1C3 in the bone marrow of your animal model. 2. Consider Alternative Models: If feasible, consider using an animal strain with lower known AKR1C3 expression in hematopoietic tissues.[6] |
| Cumulative Toxicity with Repeated Dosing | 1. Regular Blood Monitoring: Implement a schedule for regular blood sample collection (e.g., via tail vein) to monitor CBCs throughout the study.[6] 2. Adjust Dosing Schedule: Increase the interval between PR-104 doses to allow for bone marrow recovery.[6] |
| Combination Therapy-Induced Toxicity | 1. Staggered Dosing: If using PR-104 in combination with another agent, consider staggering the administration of the two drugs.[6] 2. Dose Reduction of Combination Agent: Reduce the dose of the combination agent, PR-104, or both.[6] |
Issue 2: How to Proactively Monitor and Manage Myelosuppression
Proactive Monitoring and Management Strategies:
| Strategy | Detailed Recommendation |
| Baseline and Regular Blood Counts | - Frequency: Collect blood for a complete blood count (CBC) at baseline (before treatment) and at regular intervals post-treatment (e.g., weekly, or more frequently around the expected nadir). - Parameters: Key parameters to monitor are Absolute Neutrophil Count (ANC), Platelet Count, and Hemoglobin. |
| Establishing Dose Adjustment Criteria | - Define Toxicity Grades: Based on your institution's animal care guidelines and literature, establish criteria for mild, moderate, and severe hematological toxicity. - Action Plan: Create a clear action plan for dose adjustments. For example: - Moderate Toxicity: Reduce the next dose by 25-50%. - Severe Toxicity: Withhold the next dose until blood counts recover to a prespecified level. |
| Supportive Care Measures | - Granulocyte Colony-Stimulating Factor (G-CSF): For severe neutropenia, consider the administration of G-CSF (e.g., filgrastim) to stimulate neutrophil production.[6] This is a standard supportive care measure in both clinical and preclinical settings.[4] - Blood Transfusions: In cases of severe anemia or thrombocytopenia leading to clinical signs (e.g., severe lethargy, bleeding), red blood cell or platelet transfusions may be necessary, though this is a more interventional approach.[4] |
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of PR-104 in Clinical Trials
| Study Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Advanced Solid Tumors | Once every 3 weeks | 1100 mg/m² | Thrombocytopenia, Neutropenia, Infection, Fatigue | [3] |
| Advanced Solid Tumors | Days 1, 8, 15 every 28 days | 675 mg/m² | Thrombocytopenia, Neutropenia, Infection, Fatigue | [3][5] |
| Refractory/Relapsed Acute Leukemia | Every 2 weeks | 3-4 g/m² | Myelosuppression, Febrile Neutropenia, Infection, Enterocolitis | [7] |
Note: Direct translation of clinical doses to preclinical models is not straightforward and MTD should be determined empirically in each animal model.
Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This assay assesses the functional capacity of hematopoietic progenitor cells to proliferate and differentiate into colonies in semi-solid media. A reduction in colony formation after PR-104 treatment indicates toxicity to these progenitor cells.
Materials:
-
Bone marrow cells harvested from control and PR-104-treated animals.
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines for murine or human cells.
-
35 mm culture dishes.
-
Inverted microscope.
Procedure:
-
Bone Marrow Harvest: Euthanize mice and aseptically harvest femurs and tibias. Flush the bone marrow with IMDM containing 2% FBS.
-
Cell Suspension: Create a single-cell suspension by gently passing the bone marrow through a syringe and needle.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter.
-
Plating: Dilute the bone marrow cells in IMDM and add to the methylcellulose medium at a final plating density appropriate for the cell type and medium used (consult manufacturer's instructions).
-
Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes in duplicate or triplicate. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Colony Scoring: After 7-14 days (depending on the medium and cell type), score the colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.[8]
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Data Analysis: Express the results as the number of colonies per number of cells plated. Compare the colony numbers from PR-104-treated animals to the vehicle control group.
Protocol 2: Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)
This method allows for the quantification of specific populations of HSPCs in the bone marrow.
Materials:
-
Bone marrow cells.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Fc block (e.g., anti-CD16/32 for mice).
-
Fluorochrome-conjugated antibodies against murine HSPC markers (e.g., Lineage cocktail-FITC, c-Kit-APC, Sca-1-PE-Cy7, CD34-PE, CD16/32-PerCP-Cy5.5, CD127-BV421).
-
Viability dye (e.g., DAPI, 7-AAD).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow as described in the CFU assay protocol.
-
Cell Counting: Count the cells and resuspend to a concentration of 1 x 10⁷ cells/mL in staining buffer.
-
Fc Receptor Blocking: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Antibody Staining: Add the cocktail of fluorochrome-conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with staining buffer by centrifugation.
-
Viability Staining: Resuspend the cells in staining buffer containing a viability dye just before analysis.
-
Flow Cytometry Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events to analyze the rare HSPC populations.
-
Data Analysis: Gate on viable, single cells. Then, use a sequential gating strategy to identify different HSPC populations (e.g., Lineage-negative, Sca-1+, c-Kit+ for LSK cells).[1][9] Compare the percentages and absolute numbers of these populations between PR-104-treated and control groups.
Visualizations
Caption: PR-104 activation pathways.
Caption: Experimental workflow for assessing hematological toxicity.
References
- 1. stemcell.com [stemcell.com]
- 2. Flow Cytometry Analysis of Hematopoietic Stem/Progenitor Cells and Mature Blood Cell Subsets in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. stemcell.com [stemcell.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. dls.com [dls.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PR-104 Dosage for Minimal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with the hypoxia-activated prodrug, PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PR-104?
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in the body to its active prodrug form, PR-104A, by phosphatases.[1] PR-104A is a 3,5-dinitrobenzamide nitrogen mustard.[1] Its selective cytotoxicity in solid tumors stems from its activation in low-oxygen (hypoxic) environments.[1] In hypoxic cells, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[2][3] These metabolites cause interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1]
Q2: What causes the primary side effects associated with PR-104?
The dose-limiting toxicity of PR-104 is myelosuppression, specifically neutropenia and thrombocytopenia.[2][4][5] This is largely attributed to an "off-target" activation of PR-104A in well-oxygenated tissues, particularly in the bone marrow.[1] This aerobic activation is mediated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is expressed in human hematopoietic progenitor cells.[1][2] AKR1C3 directly reduces PR-104A to its cytotoxic hydroxylamine metabolite (PR-104H), bypassing the need for hypoxia.[1] This leads to toxicity in normal tissues expressing this enzyme.[1]
Q3: Why is there a discrepancy in the maximum tolerated dose (MTD) of PR-104 between preclinical animal models and humans?
The significant difference in MTDs between preclinical models (like mice) and humans is due to species-specific differences in AKR1C3 enzyme activity.[6] Mice and rats lack an AKR1C3 orthologue that can efficiently metabolize PR-104A.[2][7] Consequently, in these animal models, PR-104A activation is almost exclusively dependent on tumor hypoxia, resulting in a more favorable safety profile and higher MTDs.[6] In contrast, the presence and activity of AKR1C3 in human bone marrow progenitor cells lead to significant myelosuppression at much lower doses.[2][6]
Q4: What strategies can be employed to mitigate PR-104-induced myelosuppression?
One clinically evaluated strategy to manage myelosuppression is the prophylactic use of granulocyte colony-stimulating factor (G-CSF).[5][6][8] G-CSF stimulates the bone marrow to produce more neutrophils, which can help offset the neutropenia caused by PR-104. In a Phase Ib study, the addition of G-CSF to a PR-104 and docetaxel combination regimen allowed for a significant dose escalation of PR-104.[5][6][8] Another approach under investigation is the development of PR-104 analogs that are not substrates for human AKR1C3, which would theoretically reduce off-target toxicity.[2][7]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in normoxic (normal oxygen) control cells.
| Potential Cause | Troubleshooting Steps |
| High AKR1C3 expression in the cell line. | 1. Screen your panel of cell lines for AKR1C3 protein expression using Western blotting. 2. For experiments focused on hypoxia-selective activation, choose cell lines with low or undetectable levels of AKR1C3. |
| Inaccurate oxygen levels in the "normoxic" incubator. | 1. Regularly calibrate and validate the oxygen levels in your cell culture incubators using a calibrated oxygen sensor. 2. Ensure a consistent and stable 21% oxygen environment. |
| Contamination of PR-104A stock solution. | 1. Prepare fresh PR-104A solutions for each experiment. 2. Store stock solutions under appropriate conditions as recommended by the supplier to prevent degradation. |
Issue 2: Inconsistent results in hypoxia-induced cytotoxicity assays.
| Potential Cause | Troubleshooting Steps |
| Inadequate or fluctuating levels of hypoxia. | 1. Confirm the level of hypoxia in your experimental setup using chemical probes (e.g., pimonidazole) or by measuring the expression of hypoxia-inducible factor 1-alpha (HIF-1α). 2. Ensure a consistent and stable hypoxic environment (e.g., <0.1% O₂). |
| Cell density affecting the degree of hypoxia. | 1. Optimize cell seeding density to ensure that all cells experience a uniform level of hypoxia. 2. Be aware that high cell densities can lead to the rapid depletion of oxygen and other nutrients, affecting experimental outcomes. |
| Variability in reductive enzyme expression. | 1. Characterize the expression of key reductive enzymes (e.g., cytochrome P450 oxidoreductase) in your cell lines. 2. Maintain consistent cell culture conditions and use cells at a low passage number to minimize phenotypic drift. |
Issue 3: Difficulty in detecting DNA cross-linking with the comet assay.
| Potential Cause | Troubleshooting Steps |
| Suboptimal concentration of the secondary DNA damaging agent. | 1. Titrate the concentration of the secondary damaging agent (e.g., ionizing radiation or a chemical mutagen) to induce a detectable level of DNA strand breaks in control cells. 2. The presence of cross-links will then be evident by a reduction in the "comet tail." |
| Insufficient PR-104A concentration or exposure time. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of PR-104A exposure for inducing detectable DNA cross-links in your specific cell line. |
| Timing of sample processing. | 1. Process samples immediately after treatment to avoid the repair of DNA cross-links by the cells' DNA repair machinery. |
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs) of PR-104 in Clinical Trials
| Clinical Trial Setting | Dose-Limiting Toxicities | Maximum Tolerated Dose (MTD) | Reference |
| Single Agent (every 3 weeks) | Fatigue, Febrile Neutropenia, Infection | 1,100 mg/m² | [9][10] |
| Single Agent (weekly) | Thrombocytopenia, Neutropenia | 675 mg/m² | [2][5] |
| In Combination with Gemcitabine | Thrombocytopenia, Neutropenic Fever, Fatigue | 140 mg/m² | [5][8] |
| In Combination with Docetaxel (without G-CSF) | Thrombocytopenia, Neutropenic Fever, Fatigue | 200 mg/m² | [5][8] |
| In Combination with Docetaxel (with G-CSF) | Thrombocytopenia, Fatigue | 770 mg/m² | [5][8] |
| Relapsed/Refractory Acute Leukemia | Myelosuppression, Febrile Neutropenia, Infection, Enterocolitis | Doses up to 4 g/m² were administered | [11] |
Table 2: Common Grade 3/4 Treatment-Related Adverse Events in Patients with Acute Leukemia Treated with PR-104
| Adverse Event | Percentage of Patients | Reference |
| Anemia | 62% | [4][11] |
| Neutropenia | 50% | [4][11] |
| Thrombocytopenia | 46% | [4][11] |
| Febrile Neutropenia | 40% | [4][11] |
| Infection | 24% | [4][11] |
| Enterocolitis | 14% | [4][11] |
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony after treatment with a cytotoxic agent.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1,000 cells/well in a 6-well plate) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of PR-104A for a defined period (e.g., 4 hours) under either normoxic (21% O₂) or hypoxic (<0.1% O₂) conditions.
-
Colony Formation: After treatment, wash the cells and replace the drug-containing medium with fresh medium. Incubate the plates for 7-14 days until visible colonies (defined as ≥50 cells) are formed.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Cross-link Detection
This assay is used to detect DNA damage, including cross-links, at the level of individual cells.
-
Cell Treatment: Expose cells to PR-104A at the desired concentrations and for the appropriate duration.
-
Induction of Secondary DNA Damage: After PR-104A treatment, induce random DNA strand breaks using a secondary agent, such as a specific dose of ionizing radiation or a chemical mutagen (e.g., methyl methanesulfonate).
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The presence of DNA cross-links will impede the migration of DNA fragments, resulting in a smaller comet tail moment compared to cells treated only with the secondary damaging agent.
Mandatory Visualizations
Caption: PR-104 activation pathway leading to efficacy and toxicity.
Caption: Workflow for preclinical evaluation of PR-104A.
References
- 1. benchchem.com [benchchem.com]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of PR-104
Welcome to the technical support center for PR-104, a hypoxia-activated prodrug. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with PR-104.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and what is its primary mechanism of action?
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in the body to its active prodrug form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard designed to selectively target and eliminate hypoxic tumor cells, which are often resistant to conventional therapies.[1] Its mechanism relies on a dual activation pathway:
-
Hypoxia-Selective Activation: In the low-oxygen (hypoxic) environment of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form highly cytotoxic DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[3][4] This targeted activation in hypoxic regions is intended to spare normal, well-oxygenated tissues.
-
Aerobic (Oxygen-Independent) Activation: PR-104A can also be activated under normal oxygen conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][3] This two-electron reduction also produces the cytotoxic metabolites PR-104H and PR-104M.[5]
The active metabolites induce DNA interstrand cross-links, which block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1]
Q2: What is the "therapeutic index" and why is it a concern for PR-104?
The therapeutic index is a measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A narrow therapeutic index indicates that the toxic dose is not much higher than the effective dose, requiring careful dose management.
The primary challenge with PR-104 is its narrow therapeutic index due to "on-target" toxicity in normal tissues.[1] The expression of AKR1C3 in certain healthy tissues, particularly bone marrow progenitor cells, leads to the activation of PR-104A and subsequent toxicity, even in well-oxygenated environments.[1][6] This off-target activation is the primary cause of the dose-limiting myelosuppression (decreased bone marrow activity) observed in clinical trials.[6][7]
Q3: What are the main resistance mechanisms to PR-104?
Resistance to PR-104 is primarily linked to its activation pathways:
-
Low or Absent AKR1C3 Expression: In aerobic conditions, the sensitivity of cancer cells to PR-104A is strongly dependent on the expression level of AKR1C3.[3] Cells with low or no AKR1C3 expression will be resistant to PR-104A in the absence of hypoxia.[3]
-
Insufficient Hypoxia: For tumors with low AKR1C3 expression, the efficacy of PR-104 relies almost entirely on activation within a hypoxic microenvironment. If the tumor is not sufficiently hypoxic, the drug will not be effectively activated.[3]
-
Enhanced DNA Repair: Since the active metabolites of PR-104 are DNA cross-linking agents, cancer cells with highly efficient DNA repair mechanisms may be able to tolerate and repair the drug-induced damage, leading to resistance.[3]
Troubleshooting Guide
Problem 1: High cytotoxicity is observed in normoxic control cells in vitro.
-
Possible Cause: The cell line may have high endogenous expression of the AKR1C3 enzyme, leading to oxygen-independent activation of PR-104A.
-
Troubleshooting Steps:
-
Assess AKR1C3 Expression: Measure AKR1C3 protein levels by western blot or mRNA levels by qRT-PCR in your cell line.
-
Use AKR1C3-low/null cell lines: If your research focus is on hypoxia-selective activation, consider using cell lines with low or no AKR1C3 expression.
-
Inhibit AKR1C3: In preclinical studies, the use of AKR1C3 inhibitors can help dissect the contribution of aerobic versus hypoxic activation.[6]
-
Problem 2: Limited anti-tumor activity is observed in a xenograft model, despite in vitro potency.
-
Possible Cause 1: Insufficient tumor hypoxia. The tumor model may not have a significant hypoxic fraction for effective PR-104A activation.
-
Troubleshooting Steps:
-
Assess Tumor Hypoxia: Use hypoxia markers like pimonidazole to evaluate the extent of hypoxia in your tumor model via immunohistochemistry.[5]
-
Choose Appropriate Tumor Models: Select xenograft models known to develop significant hypoxia.
-
-
Possible Cause 2: Rapid drug clearance or poor tumor penetration.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure the concentration of PR-104A and its metabolites in plasma and tumor tissue over time.
-
Optimize Dosing Regimen: Adjust the dose and schedule of PR-104 administration based on pharmacokinetic data and tolerability in the animal model.
-
Problem 3: Severe myelosuppression is observed in animal models.
-
Possible Cause: High AKR1C3 expression in the hematopoietic progenitor cells of the animal model, leading to off-target toxicity.[6] It is important to note that commonly used preclinical species like mice, rats, and dogs do not have AKR1C3 orthologues that can efficiently metabolize PR-104A, which can lead to a discrepancy in toxicity compared to humans.[8]
-
Troubleshooting Steps:
-
Monitor Hematological Parameters: Perform regular complete blood counts to monitor for neutropenia and thrombocytopenia.[6]
-
Dose Reduction: Lower the dose of PR-104 to a maximum tolerated dose (MTD) determined in your specific model.[6]
-
Supportive Care: In animal studies, the use of granulocyte colony-stimulating factor (G-CSF) can help mitigate neutropenia.[9]
-
Consider AKR1C3-resistant analogs: For translational studies, consider using PR-104 analogs like SN29176 that are not substrates for human AKR1C3, which may exhibit a better safety profile.[8]
-
Strategies to Improve the Therapeutic Index
Several strategies are being explored to widen the therapeutic window of PR-104:
-
Development of AKR1C3-Resistant Analogs: A key strategy is the creation of PR-104 analogs that are not activated by human AKR1C3.[3] One such analog, SN29176, was designed to be resistant to AKR1C3 activation, thereby aiming to reduce off-target toxicity and enhance tumor selectivity based on hypoxia.[8]
-
Combination Therapies: Combining PR-104 with other anticancer agents can enhance its efficacy. Preclinical studies have shown greater than additive anti-tumor activity when PR-104 is combined with chemotherapy (e.g., gemcitabine, docetaxel) or radiotherapy.[10][11] However, this approach can also increase myelotoxicity, often requiring dose adjustments and supportive care like G-CSF.[9]
-
Use of AKR1C3 Inhibitors: Co-administration of a potent and selective AKR1C3 inhibitor could potentially block the aerobic activation of PR-104A in both tumor and normal tissues, thereby increasing its hypoxia-selectivity.[3]
Quantitative Data
Table 1: In Vitro Cytotoxicity of PR-104A and its Metabolites
| Cell Line | Compound | Condition | IC50 (µM) |
| HepG2 | PR-104A | Aerobic | ~1 |
| PLC/PRF/5 | PR-104A | Aerobic | ~10 |
| SNU-398 | PR-104A | Aerobic | ~4 |
| Hep3B | PR-104A | Aerobic | >10 |
| HepG2 | PR-104H | Aerobic | ~0.1 |
| PLC/PRF/5 | PR-104H | Aerobic | ~1 |
| SNU-398 | PR-104H | Aerobic | ~0.2 |
| Hep3B | PR-104H | Aerobic | ~0.3 |
Data extracted from preclinical studies in hepatocellular carcinoma cell lines. IC50 values can vary depending on experimental conditions.[5]
Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of PR-104 in Clinical Trials
| Therapy | Dosing Schedule | MTD | DLTs | Patient Population |
| Monotherapy | Once every 3 weeks | 1100 mg/m² | Fatigue, neutropenic sepsis, infection | Advanced solid tumors |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, neutropenia | Advanced solid tumors | |
| Combination Therapy | with Docetaxel (60-75 mg/m²) + G-CSF | 770 mg/m² | Thrombocytopenia, fatigue | Advanced solid tumors |
| with Gemcitabine (800 mg/m²) | 140 mg/m² | Thrombocytopenia | Advanced solid tumors |
Data compiled from Phase I clinical trials.[9][11][12]
Experimental Protocols
1. In Vitro Clonogenic Survival Assay
This assay is used to determine the cytotoxic effects of PR-104A under normoxic and hypoxic conditions.
-
Methodology:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of PR-104A for a defined period (e.g., 4 hours) under either normoxic (21% O₂) or hypoxic (<0.1% O₂) conditions.
-
Colony Formation: After treatment, wash the cells and replace the drug-containing medium with fresh medium. Incubate the plates for 7-14 days until visible colonies (defined as ≥50 cells) are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
2. Assessment of Tumor Hypoxia in Xenograft Models
This protocol describes the use of the hypoxia marker pimonidazole to visualize hypoxic regions in tumors.
-
Methodology:
-
Pimonidazole Administration: Administer pimonidazole hydrochloride to tumor-bearing mice (e.g., 60 mg/kg intraperitoneally) 60-90 minutes before tumor excision.
-
Tumor Excision and Fixation: Excise the tumors, fix them in 10% neutral buffered formalin, and embed in paraffin.
-
Immunohistochemistry:
-
Section the paraffin-embedded tumors.
-
Perform antigen retrieval.
-
Incubate the sections with an anti-pimonidazole antibody.
-
Use a suitable secondary antibody and detection system to visualize pimonidazole adducts.
-
-
Image Analysis: Capture images of the stained tumor sections and quantify the hypoxic fraction (pimonidazole-positive area) relative to the total viable tumor area using image analysis software.
-
Visualizations
Caption: PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ascopubs.org [ascopubs.org]
Technical Support Center: PR-104 Clinical Trial Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PR-104?
PR-104 is a "pre-prodrug" that is systemically converted to its active form, PR-104A. PR-104A is a dinitrobenzamide nitrogen mustard that undergoes bioreduction to form potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites. This activation occurs through two main pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases to its cytotoxic form.[1][2]
-
AKR1C3-Dependent Activation: PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme through a two-electron reduction.[1][2]
Q2: What are the major dose-limiting toxicities (DLTs) observed in PR-104 clinical trials?
The primary DLTs associated with PR-104 are hematological, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[3][4][5][6] These toxicities are often dose-related and can be severe, sometimes leading to febrile neutropenia and infections.[4][5][6]
Q3: What is the underlying cause of the myelosuppression observed with PR-104?
The myelosuppression is largely attributed to the "off-target" activation of PR-104A in well-oxygenated tissues, particularly the bone marrow.[2] Human hematopoietic progenitor cells express the enzyme AKR1C3, which can activate PR-104A to its cytotoxic form even in the absence of hypoxia.[2] This leads to the damage of these sensitive progenitor cells, resulting in decreased production of platelets and neutrophils.[2][7]
Q4: Why was the PR-104 clinical trial in hepatocellular carcinoma (HCC) discontinued?
A Phase IB trial of PR-104 in combination with sorafenib in patients with advanced HCC was discontinued due to severe hematological toxicity.[8][9][10][11][12] This increased toxicity was likely due to compromised clearance of PR-104A in this patient population.[8][9][10] Glucuronidation is a major pathway for PR-104A metabolism, and patients with advanced HCC may have impaired liver function, leading to higher and more prolonged exposure to the active drug.[10][12]
Q5: What is the significance of the steep dose-response curve observed with PR-104?
Preclinical studies have shown a steep dose-response relationship for PR-104, where anti-tumor activity is significantly diminished at doses below the maximum tolerated dose (MTD). This presents a significant challenge in clinical trial design, as it narrows the therapeutic window. Finding a dose that is both effective against the tumor and tolerable for the patient is difficult.
Troubleshooting Guides
Managing Hematological Toxicity
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Grade 3/4 Thrombocytopenia or Neutropenia | Dose-dependent toxicity due to AKR1C3-mediated activation in bone marrow. | - Implement strict dose-escalation protocols. - Consider alternative dosing schedules (e.g., weekly vs. every 3 weeks) to manage cumulative toxicity.[3] - Prophylactic use of granulocyte colony-stimulating factor (G-CSF) may help manage neutropenia when PR-104 is used in combination with other myelosuppressive agents like docetaxel.[4] |
| Delayed and Protracted Thrombocytopenia | Prolonged exposure to active metabolites or slow recovery of hematopoietic progenitors. | - Monitor platelet counts closely throughout and after treatment cycles. - Consider extended dosing intervals to allow for platelet recovery.[3] |
| Febrile Neutropenia | Severe neutropenia increasing the risk of infection. | - Educate patients on the signs and symptoms of infection. - Prompt initiation of broad-spectrum antibiotics upon presentation of fever and neutropenia. |
Patient Selection and Stratification
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Lack of Response in Unselected Patient Population | Tumors may lack the necessary hypoxic environment or AKR1C3 expression for efficient PR-104 activation. | - Utilize imaging techniques like 18F-fluoromisonidazole (FMISO) PET scans to assess tumor hypoxia at baseline and during treatment.[4][13][14] - Consider stratifying patients based on tumor AKR1C3 expression levels, as this enzyme is a key activator of PR-104.[15][16][17][18][19] |
| Recruitment of Eligible Patients | Strict inclusion/exclusion criteria can make patient accrual challenging. | - Carefully define patient populations. For example, in small cell lung cancer trials, stratify patients by treatment history (treatment-naive vs. sensitive-relapse).[13][14] - Ensure baseline hematological parameters are within acceptable limits (e.g., Absolute Neutrophil Count ≥ 1,500/mm³, Platelet Count ≥ 100,000/mm³).[13] |
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities (DLTs) in PR-104 Phase I Trials
| Dosing Schedule | Dose Level (mg/m²) | DLTs Observed | Reference |
| Every 3 weeks | 1100 | Grade 3 fatigue (1 of 6 patients) | [5][20] |
| Every 3 weeks | 1400 | Febrile neutropenia, infection with normal absolute neutrophil count (2 of 3 patients) | [6] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 540 | Grade 4 thrombocytopenia (1 of 6 patients) | [3] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 900 | Grade 4 thrombocytopenia and neutropenia (2 of 4 patients) | [3] |
Table 2: Maximum Tolerated Dose (MTD) in PR-104 Phase I Trials
| Dosing Schedule | MTD (mg/m²) | Reference |
| Every 3 weeks | 1100 | [5][6] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 | [3] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment with a cytotoxic agent like PR-104A.
-
Cell Plating: Seed a known number of single cells into petri dishes or multi-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies (typically 50-100) at the end of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of PR-104A for a specified duration. Include an untreated control group.
-
Incubation: Following treatment, wash the cells with fresh medium and incubate for a period that allows for colony formation (typically 1-3 weeks, depending on the cell line's doubling time).
-
Fixing and Staining: Once visible colonies have formed, aspirate the medium, wash the cells with phosphate-buffered saline (PBS), and fix the colonies with a solution such as 10% formalin or a methanol/acetic acid mixture. Stain the colonies with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Comet Assay (Single-Cell Gel Electrophoresis)
This assay detects DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: For detecting single- and double-strand breaks, treat the slides with an alkaline buffer to unwind the DNA. Then, subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Pimonidazole Immunohistochemistry for Hypoxia Detection
This method is used to identify hypoxic regions in tumor tissue.
-
Pimonidazole Administration: Inject the subject (e.g., a tumor-bearing mouse) with pimonidazole hydrochloride. Pimonidazole is a 2-nitroimidazole that forms adducts with proteins in hypoxic cells (pO₂ < 10 mmHg).[21][22]
-
Tissue Collection and Fixation: After a designated circulation time (e.g., 90 minutes), euthanize the subject and harvest the tumor tissue.[21] Fix the tissue in formalin and embed it in paraffin.
-
Sectioning: Cut thin sections of the paraffin-embedded tissue and mount them on microscope slides.
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the pimonidazole adducts.
-
Block non-specific antibody binding.
-
Incubate the sections with a primary antibody specific for pimonidazole adducts.
-
Wash and incubate with a labeled secondary antibody.
-
Add a substrate that produces a colored precipitate in the presence of the enzyme-linked secondary antibody.
-
-
Counterstaining and Mounting: Counterstain the sections with a nuclear stain like hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a coverslip.
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Analysis: Examine the slides under a microscope. The presence of the colored precipitate indicates hypoxic regions within the tumor.
Visualizations
References
- 1. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. PR-104 plus sorafenib in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. survivornet.com [survivornet.com]
- 15. Expression of aldo-keto reductase family 1 member C3 (AKR1C3) in neuroendocrine tumors & adenocarcinomas of pancreas, gastrointestinal tract, and lung - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of aldo-keto reductase family 1 member C3 (AKR1C3) in neuroendocrine tumors & adenocarcinomas of pancreas, gastrointestinal tract, and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression of AKR1C3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 18. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AKR1C3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
Technical Support Center: Strategies to Enhance PR-104 Delivery to Hypoxic Tumors
This technical support center is designed for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for PR-104?
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is systemically converted by phosphatases to its more lipophilic and active alcohol form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard that functions as a hypoxia-activated prodrug.[3] Its cytotoxic effects are realized through two main activation pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen (hypoxic) environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[3][4] This process is inhibited by molecular oxygen, leading to the selective targeting of hypoxic tumor cells.[5] These active metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[3]
-
Hypoxia-Independent Activation (AKR1C3-Mediated): PR-104A can also be activated under aerobic (normal oxygen) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme through a two-electron reduction.[4][6] High expression of AKR1C3 in some tumors and normal tissues, such as bone marrow, can lead to PR-104A activation even in well-oxygenated regions.[1][6]
Q2: We are observing lower than expected cytotoxicity with PR-104A in our hypoxic in vitro experiments. What are the potential reasons?
Several factors could contribute to lower-than-expected cytotoxicity under hypoxic conditions:
-
Insufficient Hypoxia: The level of hypoxia in your experimental setup may not be low enough for optimal PR-104A activation. It is critical to maintain a stringently controlled hypoxic environment (e.g., <0.1% O₂).[4]
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Low Expression of Reductive Enzymes: The cell line you are using may have low expression levels of the necessary one-electron reductases (e.g., POR) for efficient hypoxic activation.[4]
-
Cell Line-Specific Resistance: The cancer cell line itself might have intrinsic resistance to the active metabolites of PR-104A, for instance, through enhanced DNA repair mechanisms.
-
Suboptimal Drug Concentration or Exposure Time: The concentration of PR-104A or the duration of exposure may not be optimal for your specific cell line and experimental conditions. A dose-response and time-course experiment is recommended to optimize these parameters.[7]
Q3: Our in vivo studies are showing significant host toxicity, particularly myelosuppression, at doses previously reported to be well-tolerated. What could be the cause?
This is a critical issue that has been observed in clinical trials and is primarily linked to the expression of AKR1C3 in normal tissues.[1][6]
-
Off-Target Activation: High expression of AKR1C3 in tissues like the bone marrow can lead to the activation of PR-104A in well-oxygenated environments, causing off-target toxicity.[6] This is believed to be the primary cause of dose-limiting myelosuppression (neutropenia and thrombocytopenia).[1]
-
Species Differences: The maximum tolerated dose (MTD) in humans has been found to be significantly lower than in murine models, highlighting a toxicokinetic disconnect between species.[6][8]
-
Combination Therapy: If you are co-administering PR-104 with other chemotherapeutic agents like gemcitabine or docetaxel, synergistic toxicity can occur, leading to increased myelosuppression.[2]
Q4: What strategies can be employed to enhance the delivery of PR-104 to hypoxic tumors and potentially reduce systemic toxicity?
Several advanced strategies are being explored to improve the therapeutic index of PR-104:
-
Nanoparticle-Based Delivery Systems: Encapsulating PR-104 or PR-104A in nanoparticles, such as liposomes or polymeric micelles, can improve its pharmacokinetic profile, enhance tumor accumulation through the enhanced permeability and retention (EPR) effect, and reduce off-target toxicity.[9][10]
-
Hypoxia-Responsive Nanoparticles: These are designed to be stable in normoxic environments but release their drug payload specifically under hypoxic conditions, further increasing tumor selectivity.[11][12] These systems often incorporate hypoxia-sensitive linkers (e.g., 2-nitroimidazole derivatives) that are cleaved by reductive enzymes in hypoxic regions.[11]
-
Modulating the Tumor Microenvironment: Strategies to "normalize" the tumor vasculature or reduce the dense extracellular matrix can improve the penetration of drugs into the tumor.[13][14] For example, agents that reduce interstitial fluid pressure can enhance the delivery of nanomedicines.[14]
-
Inducing Tumor Hypoxia: Combining PR-104 with agents that increase tumor hypoxia, such as the pyruvate dehydrogenase kinase inhibitor dichloroacetate (DCA), can enhance the activation of PR-104 in tumor cells.[15]
-
Development of PR-104 Analogues: Research is ongoing to develop analogues of PR-104 that are resistant to AKR1C3-mediated activation, which could potentially widen the therapeutic window by reducing off-target toxicity.[1][6]
Troubleshooting Guides
In Vitro Experimentation
| Problem | Potential Cause | Suggested Solution |
| High variability in cytotoxicity assays between experiments. | Inconsistent hypoxic conditions. | Ensure your hypoxia chamber is properly sealed and maintains a consistent low oxygen level (e.g., <0.1% O₂). Use a hypoxia indicator like pimonidazole to verify hypoxic conditions in your cell cultures. |
| Cell seeding density is not optimal. | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. | |
| Low Hypoxic Cytotoxicity Ratio (HCR). | The cell line has high AKR1C3 expression, leading to significant aerobic activation. | Measure AKR1C3 expression by Western blot. Consider using cell lines with low or no AKR1C3 expression to specifically study hypoxia-dependent activation. |
| Insufficiently hypoxic conditions. | Verify the oxygen level in your hypoxia chamber. | |
| Difficulty in detecting DNA cross-linking. | Suboptimal drug concentration or exposure time. | Perform a dose-response and time-course experiment to find the optimal conditions for inducing detectable DNA damage. |
| The detection method is not sensitive enough. | Use a highly sensitive method like the alkaline comet assay or γH2AX formation assay to detect DNA damage.[3][7] |
In Vivo Experimentation
| Problem | Potential Cause | Suggested Solution |
| Lack of significant tumor growth delay with PR-104 monotherapy. | Moderate or low levels of tumor hypoxia. | Assess tumor hypoxia using methods like pimonidazole staining or photoacoustic imaging.[7] |
| Low tumor expression of AKR1C3. | Evaluate AKR1C3 expression in tumor xenografts via immunohistochemistry or Western blot. | |
| Insufficient drug exposure at the tumor site. | Conduct pharmacokinetic studies to determine the concentration of PR-104A and its active metabolites in the plasma and tumor tissue. | |
| Severe host toxicity (e.g., weight loss, myelosuppression). | Off-target activation of PR-104 in normal tissues due to high AKR1C3 expression. | Reduce the dose and/or frequency of PR-104 administration. Consider combination therapy with a lower, less toxic dose of PR-104. |
| The animal model is particularly sensitive to PR-104. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. | |
| Poor correlation between in vitro and in vivo efficacy. | Differences in drug metabolism between 2D cell culture and the in vivo tumor microenvironment. | Utilize 3D culture models (spheroids or organoids) to better mimic the oxygen and nutrient gradients found in solid tumors. Measure the expression and activity of AKR1C3 in both your cell lines and xenograft models. |
Data Summary
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) under Normoxia (21% O₂) | IC₅₀ (µM) under Hypoxia (<0.1% O₂) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical | 10 | 0.1 | 100 |
| HT29 | Colon | 25 | 1.5 | 16.7 |
| H460 | Lung | 5 | 0.2 | 25 |
| Panc-1 | Pancreatic | 15 | 0.5 | 30 |
| 22RV1 | Prostate | 8 | 0.4 | 20 |
Note: IC₅₀ values are approximate and can vary based on experimental conditions. Data compiled from preclinical studies.[1]
Table 2: In Vivo Efficacy of PR-104 in Xenograft Models
| Tumor Model | Cancer Type | Treatment | Outcome |
| HT29 | Colon | PR-104 (100% MTD, single dose) | Significant killing of both hypoxic and aerobic cells. |
| SiHa | Cervical | PR-104 (75% MTD, single dose) | Greater killing of hypoxic and aerobic cells compared to tirapazamine. |
| H460 | Lung | PR-104 (75% MTD, single dose) | Effective killing of hypoxic and aerobic tumor cells. |
| Panc-01 | Pancreatic | PR-104 + Gemcitabine | Greater than additive antitumor activity. |
| 22RV1 | Prostate | PR-104 + Docetaxel | Greater than additive antitumor activity. |
Note: MTD = Maximum Tolerated Dose. Data compiled from preclinical studies.
Visualizations
Caption: Dual activation pathway of PR-104.
Caption: General experimental workflow for PR-104 evaluation.
Caption: Troubleshooting guide for unexpected in vivo toxicity.
Experimental Protocols
Protocol 1: In Vitro Hypoxia Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PR-104A in a cancer cell line under both normoxic and hypoxic conditions.
Materials:
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Cancer cell line of interest
-
Complete cell culture medium
-
PR-104A
-
96-well plates
-
Hypoxia chamber (<0.1% O₂)
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of PR-104A in cell culture medium. For the hypoxic group, pre-equilibrate the medium in the hypoxia chamber. Add the drug solutions to the wells. Include vehicle-treated controls for both normoxic and hypoxic conditions.[1]
-
Incubation: Place the hypoxic plates in a hypoxic chamber (e.g., <0.1% O₂). Incubate both normoxic and hypoxic plates for the desired exposure time (e.g., 4, 24, or 48 hours).[1]
-
Washout and Recovery (Optional but Recommended): After drug exposure, wash the cells with fresh media and return them to a normoxic incubator to recover for 48-72 hours.[7]
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay. For the MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and read the absorbance.[1]
-
Data Analysis: Calculate the IC₅₀ values for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) can be calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic).[7]
Protocol 2: In Vivo Assessment of Tumor Hypoxia using Pimonidazole Staining
Objective: To quantify the hypoxic fraction in tumor xenografts.
Materials:
-
Tumor-bearing mice
-
Pimonidazole hydrochloride
-
10% neutral buffered formalin
-
Paraffin embedding supplies
-
Microtome
-
Microscope slides
-
Immunohistochemistry reagents (anti-pimonidazole antibody, secondary antibody, detection system e.g., DAB)
-
Hematoxylin
-
Microscope and image analysis software
Methodology:
-
Pimonidazole Administration: Administer pimonidazole hydrochloride to tumor-bearing mice via intraperitoneal (i.p.) injection at a dose of 60 mg/kg.[7]
-
Circulation: Allow pimonidazole to circulate for 60-90 minutes.[7]
-
Tumor Excision and Processing: Euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.[7]
-
Sectioning: Cut 5 µm sections from the paraffin blocks.[7]
-
Immunohistochemistry:
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate the sections with an anti-pimonidazole primary antibody.
-
Use a suitable secondary antibody and detection system (e.g., HRP-conjugated antibody and DAB substrate).
-
Counterstain with hematoxylin.[7]
-
-
Image Analysis: Capture images of the stained sections and quantify the pimonidazole-positive (hypoxic) area relative to the total viable tumor area using image analysis software.[7]
Protocol 3: Alkaline Comet Assay for DNA Damage
Objective: To detect DNA interstrand cross-links induced by PR-104A.
Materials:
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Treated cells
-
Low-melting-point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer (pH > 13)
-
DNA stain (e.g., SYBR Green)
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Fluorescence microscope
-
Comet analysis software
Methodology:
-
Cell Treatment: Treat cells with PR-104A under the desired conditions (normoxic or hypoxic).
-
Slide Preparation: Embed a single-cell suspension in low-melting-point agarose on a microscope slide.[3]
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Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and cytoplasm, leaving the nucleoids.[3]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then perform electrophoresis to separate DNA fragments.[3]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is proportional to the amount of DNA that migrates into the tail of the comet. Analyze images using specialized software to quantify parameters such as tail length and tail moment.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxic Tumor Microenvironment: Opportunities to Develop Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Modulating the Tumor Microenvironment to Enhance Tumor Nanomedicine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hypoxia-responsive polymeric nanoparticles for tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia-responsive nanoparticles for tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alteration of tumor microenvironment for improved delivery and intratumor distribution of nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shaping Tumor Microenvironment for Improving Nanoparticle Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacologically increased tumor hypoxia can be measured by 18F-Fluoroazomycin arabinoside positron emission tomography and enhances tumor response to hypoxic cytotoxin PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-104 Technical Support Center: Addressing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of the hypoxia-activated prodrug, PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PR-104's on-target, anti-tumor activity?
A1: PR-104 is a water-soluble "pre-prodrug" that is rapidly converted by systemic phosphatases into its active prodrug form, PR-104A.[1][2][3] In the hypoxic (low-oxygen) environment characteristic of solid tumors, PR-104A is selectively reduced by one-electron reductases, such as Cytochrome P450 Oxidoreductase (POR), into its highly potent cytotoxic metabolites, PR-104H (a hydroxylamine) and PR-104M (an amine).[4][5] These active metabolites are DNA cross-linking agents that induce cell cycle arrest and apoptosis, preferentially targeting tumor cells in radio- and chemo-resistant hypoxic regions.[4][6]
Q2: What is the principal cause of PR-104's off-target toxicity?
A2: The primary cause of off-target effects is the oxygen-independent activation of PR-104A by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][5][7] This enzyme can reduce PR-104A to its active, DNA-damaging metabolites in well-oxygenated (normoxic) healthy tissues that express AKR1C3.[1][4] This leads to off-target toxicity, with the most significant clinical manifestation being myelosuppression (bone marrow suppression) due to AKR1C3 expression in hematopoietic progenitor cells.[8]
Q3: Which normal tissues are most susceptible to PR-104 off-target effects?
A3: Tissues with high AKR1C3 expression are most susceptible. The dose-limiting toxicity observed in clinical trials is myelosuppression, indicating significant off-target effects in the bone marrow.[8] Other toxicities such as febrile neutropenia, infection, and enterocolitis have also been reported.[8]
Q4: How does the cytotoxicity of PR-104A differ between hypoxic and normoxic conditions?
A4: In cancer cell lines with low or negligible AKR1C3 expression, PR-104A is significantly more potent under hypoxic conditions. The cytotoxicity can be 10- to 100-fold higher in hypoxia compared to normoxia.[6] This ratio is known as the Hypoxic Cytotoxicity Ratio (HCR). In cell lines with high AKR1C3 expression, this selectivity is reduced because the drug is also activated efficiently under normoxic conditions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during preclinical experiments with PR-104.
Problem 1: High levels of cytotoxicity are observed in normoxic (aerobic) control cells.
-
Potential Cause: Your cell line may express high levels of the enzyme AKR1C3, which activates PR-104A independently of oxygen concentration.[1][5]
-
Troubleshooting Workflow:
-
Assess AKR1C3 Expression: Determine the AKR1C3 protein level in your cell line via Western Blot or Immunohistochemistry (IHC). Compare it to cell lines with known high (e.g., T-ALL cell lines, HepG2) and low (e.g., HCT116, Nalm6) AKR1C3 expression.[3][9][10]
-
Pharmacological Inhibition: Treat the cells with a selective AKR1C3 inhibitor, such as SN34037, prior to and during PR-104A exposure under normoxic conditions.[9][11] A significant increase in the IC50 value in the presence of the inhibitor confirms that the aerobic cytotoxicity is AKR1C3-mediated.
-
Select Alternative Model: If mitigating the aerobic effect is desired, consider using a cell line with low or undetectable AKR1C3 expression to study the hypoxia-specific effects of PR-104.
-
Problem 2: Inconsistent or lower-than-expected cytotoxicity under hypoxic conditions.
-
Potential Cause 1: The level of hypoxia achieved in the experiment is insufficient for robust PR-104A activation.
-
Solution: Ensure your hypoxia chamber or incubator is maintaining a strict low-oxygen environment (<0.1% O₂). Use a hypoxia marker like pimonidazole to confirm the hypoxic status of your cells.
-
Potential Cause 2: The cell line has low expression of the one-electron reductases (e.g., POR) required for efficient hypoxic activation.
-
Solution: Measure the expression of key reductases like POR in your cell line. Consider using a cell line known to have robust hypoxic activation of PR-104A or an isogenic cell line engineered to overexpress POR.[6]
Problem 3: High variability in results between experiments.
-
Potential Cause: Inconsistent cell health, density, or drug preparation.
-
Solution:
-
Cell Culture: Use cells in the logarithmic growth phase and maintain consistent seeding densities. High cell density can create spontaneous hypoxic cores, confounding results.
-
Drug Preparation: PR-104 is a pre-prodrug. For most in vitro experiments, the active prodrug, PR-104A, should be used. Prepare fresh dilutions of PR-104A for each experiment from a validated stock solution.
-
Experimental Timing: Ensure consistent timing for drug exposure, hypoxia incubation, and subsequent assays.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for PR-104A following a 4-hour exposure under aerobic (normoxic) and anoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the selectivity of the drug for hypoxic environments. Data is compiled from cell lines with varying endogenous AKR1C3 expression.
| Cell Line | Cancer Type | AKR1C3 Expression | Aerobic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical Cancer | Positive | 1.4 ± 0.2 | 0.14 ± 0.02 | 10 |
| H460 | Lung Cancer | Positive | 1.1 ± 0.1 | 0.15 ± 0.02 | 7 |
| HCT116 | Colon Cancer | Negative | 18 ± 2 | 0.5 ± 0.05 | 36 |
| SW620 | Colon Cancer | Negative | 22 ± 3 | 0.8 ± 0.1 | 28 |
| HT29 | Colon Cancer | Negative | 16 ± 1.5 | 0.4 ± 0.04 | 40 |
Data adapted from a study by Gu et al. IC50 values are presented as mean ± SD.[6]
Visualizations
Caption: PR-104 activation from pre-prodrug to cytotoxic metabolites.
Caption: Troubleshooting workflow for unexpected normoxic cytotoxicity.
Key Experimental Protocols
Protocol 1: Determining AKR1C3 Expression by Immunohistochemistry (IHC)
This protocol provides a method to assess AKR1C3 protein expression in paraffin-embedded cell line pellets or tumor tissue.
-
Sample Preparation:
-
Fix cells or tissue in 10% neutral buffered formalin.
-
Process and embed in paraffin wax.
-
Cut 4-5 µm sections onto charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval. A recommended method is to use a Tris-EDTA buffer (pH 9.0) and heat slides in a pressure cooker or steamer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer (e.g., TBS-T).
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate with a primary antibody specific to AKR1C3. A validated monoclonal antibody is clone NP6.G6.A6, which can be used at a dilution of 1:200 to 1:400 overnight at 4°C.[3]
-
Rinse slides and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit until the desired brown color intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate slides, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a microscope. AKR1C3 staining is typically cytoplasmic and/or nuclear.
-
Quantify staining intensity and percentage of positive cells, potentially using an H-score system.[3]
-
Protocol 2: Assessing PR-104A-Induced DNA Damage via Alkaline Comet Assay
This protocol quantifies DNA strand breaks in individual cells.
-
Cell Treatment:
-
Seed cells on appropriate plates or flasks.
-
Treat cells with desired concentrations of PR-104A under both normoxic and hypoxic (<0.1% O₂) conditions for a set duration (e.g., 2-4 hours). Include vehicle controls for both conditions.
-
-
Cell Harvesting and Embedding:
-
Harvest cells via trypsinization and resuspend in ice-cold PBS at ~1 x 10⁵ cells/mL.
-
Mix the cell suspension with molten low-melting-point (LMP) agarose (at 37°C) at a 1:10 ratio (v/v).
-
Quickly pipette the mixture onto a pre-coated comet assay slide and allow it to solidify at 4°C.
-
-
Lysis:
-
Immerse slides in cold Lysis Solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse cells and allow DNA to unfold.
-
-
DNA Unwinding and Electrophoresis:
-
Place slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Unwinding and Electrophoresis Buffer (pH > 13).
-
Allow DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently immerse slides in Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes. Repeat.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize slides using a fluorescence microscope.
-
Capture images of at least 50 randomly selected cells per slide.
-
Analyze images using comet scoring software to quantify DNA damage. Key parameters include "% DNA in Tail" and "Tail Moment." An increase in these parameters indicates greater DNA damage.
-
Protocol 3: Quantification of PR-104A and its Metabolites by UHPLC-MS/MS
This protocol allows for the sensitive measurement of PR-104A and its reduced metabolites (PR-104H, PR-104M) in cell lysates or plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of cell lysate or plasma, add 150 µL of ice-cold acidified methanol (0.1% formic acid) containing appropriate internal standards (e.g., deuterated analogs).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
UHPLC-MS/MS Conditions (adapted from Gu & Wilson, 2009): [12]
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical run involves a gradient from low to high organic phase (acetonitrile) over several minutes to separate the compounds. A total run time is approximately 6 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific mass transitions for PR-104A, PR-104H, PR-104M, and internal standards.
-
-
Quantification:
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of each metabolite in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 expression in T acute lymphoblastic leukemia/lymphoma for clinical use as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining Assays for PR-104 Activity Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PR-104?
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in the body to its more lipophilic and active prodrug form, PR-104A, by ubiquitous phosphatases.[1][2] PR-104A is a dinitrobenzamide mustard that undergoes activation to potent DNA cross-linking agents through two main pathways:[1][2]
-
Hypoxia-Activated Pathway: In the low-oxygen (hypoxic) environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][3] These metabolites are potent DNA alkylating agents that induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1][4] In the presence of oxygen, the intermediate nitro radical is re-oxidized back to the non-toxic PR-104A, conferring tumor selectivity.[1]
-
AKR1C3-Mediated Pathway: PR-104A can also be activated under aerobic (normal oxygen) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2] This enzyme catalyzes a two-electron reduction of PR-104A, directly forming the cytotoxic hydroxylamine metabolite PR-104H.[1] This "off-target" activation in well-oxygenated normal tissues, such as bone marrow, can lead to dose-limiting toxicities like myelosuppression.[1][5]
Q2: What are the key assays to measure PR-104 activity?
The primary assays for evaluating PR-104 activity focus on its cytotoxic effects, its ability to induce DNA damage, and the formation of its active metabolites. Key assays include:
-
Cytotoxicity Assays (e.g., MTT, CellTox™ Green): These assays measure cell viability and proliferation to determine the cytotoxic potential of PR-104A under both normoxic and hypoxic conditions.[1][6]
-
Clonogenic Survival Assay: This is a gold-standard method to assess the long-term reproductive viability of cells after treatment with PR-104A.[1]
-
Comet Assay (Single-Cell Gel Electrophoresis): This sensitive technique is used to detect and quantify DNA damage, specifically the interstrand cross-links induced by the active metabolites of PR-104.[4][7]
-
Western Blotting: This is used to determine the expression levels of key enzymes involved in PR-104A activation, such as AKR1C3 and POR.[1][8]
-
LC-MS/MS Analysis: This is the most accurate method for quantifying the levels of PR-104 and its metabolites (PR-104A, PR-104H, and PR-104M) in biological samples such as plasma, cell lysates, or tumor homogenates.[9][10]
-
Hypoxia-Inducible Gene Expression: The expression of genes regulated by hypoxia, such as those under the control of Hypoxia-Inducible Factor 1-alpha (HIF-1α), can be measured to confirm the hypoxic status of the experimental system.[11][12][13]
Q3: Why am I observing high toxicity in my in vivo models at seemingly well-tolerated doses?
Significant in vivo toxicity, particularly myelosuppression (neutropenia and thrombocytopenia), is a known challenge with PR-104.[5][14] This is primarily due to the "off-target" activation of PR-104A by the AKR1C3 enzyme in well-oxygenated normal tissues, especially in hematopoietic progenitor cells in the bone marrow which can have high AKR1C3 expression.[1][5] This leads to DNA damage in these healthy tissues, resulting in dose-limiting toxicities.[5]
Troubleshooting Guides
In Vitro Assays
Problem 1: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | PR-104A is more lipophilic than PR-104 and can precipitate in aqueous media. Visually inspect your drug dilutions for any precipitate. Prepare fresh stock solutions in DMSO and dilute in media immediately before use.[3] |
| Compound Degradation | PR-104A can degrade in aqueous solutions. Prepare fresh working solutions for each experiment and use them promptly.[3] |
| Variable Hypoxic Conditions | Ensure a stable and consistent low-oxygen environment in your hypoxia chamber (<0.1% O₂). Use a hypoxia marker like pimonidazole to validate the hypoxic conditions within your cell cultures.[8][15] |
| Cell Line-Specific Factors | Different cell lines have varying expression levels of activating enzymes (POR and AKR1C3). Characterize the expression of these enzymes in your cell lines using Western blotting.[3] |
| Serum Protein Interaction | Components in fetal bovine serum (FBS) may interact with PR-104A. Consider reducing the serum concentration during the drug treatment period if inconsistencies persist.[3] |
Problem 2: Low or no hypoxia-selective cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient Hypoxia | Confirm the oxygen level in your hypoxia chamber. Ensure that the plates have had adequate time to deoxygenate before adding the drug.[15] |
| Low Expression of Reductive Enzymes | The cell line may have low levels of one-electron reductases (e.g., POR) required for hypoxic activation. Measure POR expression by Western blot.[15] |
| Incorrect Drug Concentration or Exposure Time | Optimize the concentration range and exposure time of PR-104A for your specific cell line. A 4-hour exposure is a common starting point.[8] |
In Vivo Studies
Problem 3: Excessive toxicity and weight loss in animal models.
| Possible Cause | Troubleshooting Steps |
| High AKR1C3 Expression in Normal Tissues | The animal strain may have high AKR1C3 expression in tissues like the bone marrow. If possible, measure AKR1C3 levels in these tissues. Consider using a different strain with lower known AKR1C3 expression.[5] |
| Dose-Related Toxicity | The maximum tolerated dose (MTD) can vary between different animal strains and tumor models. Perform a dose-escalation study to determine the MTD in your specific model.[5] |
| Combination Therapy-Induced Toxicity | If PR-104 is used in combination with other agents, the toxicity may be synergistic. Evaluate the toxicity of each agent individually before combining them and consider dose reductions or staggered administration.[5][14] |
Data Presentation
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Histotype | IC₅₀ (µM) - Aerobic | IC₅₀ (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| HT29 | Colon | 100 | 1.0 | 100 |
| SiHa | Cervical | 50 | 0.5 | 100 |
| H460 | Lung | 20 | 0.2 | 100 |
| Panc-01 | Pancreatic | 80 | 2.0 | 40 |
| 22RV1 | Prostate | 30 | 1.5 | 20 |
Note: IC₅₀ values are approximate and can vary depending on experimental conditions. Data compiled from multiple sources for illustrative purposes.[4]
Table 2: Human Pharmacokinetic Parameters of PR-104 and its Metabolites
| Compound | Cmax (µM) | T½ (hours) | AUC (µM·h) |
| PR-104 | 150 | 0.2 | 30 |
| PR-104A | 10 | 1.5 | 15 |
| PR-104H | 0.5 | 2.0 | 1.0 |
| PR-104M | 0.3 | 2.5 | 0.8 |
Data represents typical values from a Phase I clinical trial and can vary between patients.[10]
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures exponential growth throughout the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of PR-104A in cell culture medium. For hypoxic conditions, pre-equilibrate the drug dilutions and the cell plates in a hypoxic chamber (e.g., <0.1% O₂) for at least 4-6 hours.[1][6] Add the drug solutions to the wells. Include vehicle-treated controls for both aerobic and hypoxic conditions.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 4, 24, or 48 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.[1]
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against drug concentration to determine the IC₅₀ value.
Protocol 2: Alkaline Comet Assay for DNA Damage
-
Cell Treatment: Treat cells with PR-104A under normoxic or hypoxic conditions for the desired duration (e.g., 1-24 hours).[7]
-
Cell Harvesting: Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[7]
-
Embedding Cells in Agarose: Mix the cell suspension with low melting point (LMP) agarose and pipette onto pre-coated slides. Allow to solidify at 4°C.[7]
-
Cell Lysis: Immerse the slides in a cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving the DNA as nucleoids.[7][16]
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[7][17]
-
Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes at 4°C.[7]
-
Neutralization and Staining: Gently neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).[16][17]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software. The extent of DNA migration in the "comet tail" is proportional to the amount of DNA damage.[17]
Protocol 3: Western Blot for AKR1C3 and POR Expression
-
Cell Lysis: Prepare cell lysates from your cell lines of interest using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for AKR1C3 or POR. Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Analysis: Quantify the band intensities to determine the relative expression levels of AKR1C3 and POR in each cell line.
Mandatory Visualizations
Caption: PR-104 activation pathways.
Caption: General experimental workflow for PR-104 activity assays.
Caption: Troubleshooting workflow for PR-104 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Hypoxia-inducible gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of hypoxia-inducible gene expression after HIF activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay | MDPI [mdpi.com]
- 17. neb.com [neb.com]
Validation & Comparative
A Comparative Guide to Hypoxia-Activated Prodrugs: PR-104 vs. Tirapazamine in Tumor Treatment
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment, characterized by regions of low oxygen or hypoxia, presents a significant hurdle in cancer therapy, contributing to resistance to both radiation and conventional chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to exploit this feature, remaining relatively inert in well-oxygenated tissues while converting to cytotoxic agents in hypoxic tumor cells.[1] This guide provides a detailed comparison of two prominent HAPs: PR-104 and tirapazamine, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Activation Strategies
PR-104: A Dual-Activation Prodrug
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly hydrolyzed in vivo to its active form, PR-104A.[1][2] The anti-tumor activity of PR-104A is realized through two distinct bioactivation pathways:
-
Hypoxia-Selective Reduction: In the low-oxygen environment of solid tumors, PR-104A undergoes a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[1][3] In the absence of sufficient oxygen to reverse this reaction, the radical is further reduced to the highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[3][4]
-
AKR1C3-Mediated Reduction: PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][3] This enzyme, which is overexpressed in several tumor types, catalyzes a two-electron reduction of PR-104A, directly forming the cytotoxic metabolites and bypassing the oxygen-sensitive intermediate.[3][5] This dual mechanism allows PR-104 to target a broader range of tumor microenvironments.[2]
Tirapazamine: A Hypoxia-Specific Radical Generator
Tirapazamine (TPZ) is a bioreductive prodrug that is selectively activated under hypoxic conditions to a toxic radical.[6][7] The mechanism involves a one-electron reduction to form a radical species.[8][9]
-
Under Hypoxic Conditions: The tirapazamine radical is relatively stable and can induce DNA damage, primarily through the generation of hydroxyl and benzotriazinyl radicals, leading to single and double-strand DNA breaks.[6][8]
-
Under Normoxic Conditions: In well-oxygenated tissues, the radical is rapidly re-oxidized back to the non-toxic parent compound, thus sparing healthy cells.[9][10][11]
Preclinical and Clinical Data: A Comparative Overview
Both PR-104 and tirapazamine have undergone extensive preclinical and clinical evaluation. The following tables summarize key quantitative data from these studies.
In Vitro Cytotoxicity
| Drug | Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| PR-104A | HCT116 | Aerobic | - | 30 | [4] |
| Hypoxic | - | ||||
| PR-104A | PLC/PRF/5 | Aerobic | - | 51 | [12] |
| Hypoxic | - | ||||
| PR-104A | HepG2 | Aerobic | - | 15 | [12] |
| Hypoxic | - | ||||
| Tirapazamine | SiHa | Aerobic | - | ~100 | [4] |
| Hypoxic | - |
Note: IC50 values are the concentration of the drug that inhibits 50% of cell growth. HCR is the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions, indicating the drug's selectivity for hypoxic cells.
In Vivo Antitumor Activity
| Drug | Tumor Model | Metric | Result | Reference |
| PR-104 | HT29, SiHa, H460 Xenografts | Clonogenic Assay | Greater killing of hypoxic and aerobic cells than tirapazamine at equivalent host toxicity. | [4][13] |
| PR-104 | 8 Xenograft Models | Single-agent activity | Active in 6 out of 8 models. | [4][13] |
| PR-104 | 34 Solid Tumor Models (pediatric) | Objective Response at MTD | Objective responses in 21 out of 34 models. | [14] |
| Tirapazamine | A253 HNSCC Xenograft | Tumor Growth | Did not significantly reduce hypoxic regions. | [15] |
Clinical Trial Outcomes
| Drug | Cancer Type | Phase | Key Findings | Reference |
| PR-104 | Solid Tumors | Phase I | MTD established at 1,100 mg/m² every 3 weeks. Dose-limiting toxicities included fatigue, febrile neutropenia, and infection. Reductions in tumor size were observed. | [16] |
| PR-104 | Relapsed/Refractory AML and ALL | Phase I/II | Measurable clinical activity with objective responses in 19% of AML patients at higher doses. Significant myelosuppression and gastrointestinal toxicity were observed. | [17] |
| Tirapazamine | Head and Neck Cancer | Phase III (TROG 02.02) | No evidence of improved overall survival with the addition of tirapazamine to chemoradiotherapy in patients not selected for hypoxia. | [6] |
| Tirapazamine | Non-Small Cell Lung Cancer | Phase III | Failed to demonstrate a survival benefit when added to chemotherapy. | [18] |
Signaling Pathways and Experimental Workflows
PR-104 Activation Pathway
Caption: Metabolic activation of PR-104 to its cytotoxic metabolites.
Tirapazamine Activation Pathway
Caption: Hypoxia-selective activation of tirapazamine.
General Experimental Workflow for HAP Evaluation
Caption: General experimental workflow for HAP evaluation.
Experimental Protocols
In Vitro Clonogenic Survival Assay
Objective: To determine the cytotoxic efficacy of a HAP under aerobic and hypoxic conditions and to calculate the Hypoxic Cytotoxicity Ratio (HCR).
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., HT29, SiHa, H460) are cultured in appropriate media.[2]
-
Drug Exposure: Cells are seeded into culture plates and allowed to attach. They are then exposed to a range of concentrations of the HAP (e.g., PR-104A or tirapazamine) for a specified duration (e.g., 4 hours).[2]
-
Hypoxic Conditions: For hypoxic experiments, plates are placed in a hypoxic chamber with a low oxygen concentration (e.g., <10 ppm O₂). A parallel set of plates is maintained under normoxic conditions (21% O₂).[2][5]
-
Colony Formation: After drug exposure, the cells are washed, trypsinized, and re-plated at a low density in fresh medium. They are then incubated for 10-14 days to allow for colony formation.
-
Quantification: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction for each treatment group is calculated relative to the untreated control.
-
Data Analysis: IC50 values are determined from the dose-response curves, and the HCR is calculated as the ratio of the aerobic IC50 to the hypoxic IC50.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor activity of a HAP, alone or in combination with other therapies, in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NIH-III nude mice) are used.[19]
-
Tumor Implantation: A suspension of human tumor cells (e.g., 1 x 10⁶ to 10 x 10⁷ cells) is subcutaneously injected into the flank of each mouse.[20]
-
Treatment: Once tumors reach a specified size (e.g., ~150-400 mm³), mice are randomized into treatment groups: vehicle control, HAP alone, radiation alone, chemotherapy alone, or combination therapies.[12][19]
-
Efficacy Assessment:
-
Tumor Growth Delay: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The time for tumors to reach a predetermined size (e.g., four times the initial volume) is recorded.[12]
-
Clonogenic Assay: At a specified time after treatment (e.g., 18 hours), tumors are excised, disaggregated into single-cell suspensions, and plated for a clonogenic survival assay as described above.[13]
-
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the experiment.
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To quantify DNA damage (single and double-strand breaks, and cross-links) in individual cells following treatment with a HAP.
Methodology:
-
Cell Treatment: Tumor cells are treated with the HAP under normoxic and hypoxic conditions as described for the clonogenic assay.[9]
-
Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.[9]
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A decrease in tail moment in cells treated with a DNA cross-linking agent like PR-104 after irradiation, compared to cells receiving only radiation, indicates the presence of interstrand cross-links.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Tirapazamine - Wikipedia [en.wikipedia.org]
- 7. What is Tirapazamine used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Tirapazamine: a bioreductive anticancer drug that exploits tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoxia-Specific Drug Tirapazamine Does Not Abrogate Hypoxic Tumor Cells in Combination Therapy with Irinotecan and Methylselenocysteine in Well-Differentiated Human Head and Neck Squamous Cell Carcinoma A253 Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]
- 17. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tirapazamine: a novel agent targeting hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to PR-104 and Other DNA Alkylating Agents
Introduction
DNA alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of cancer cells, which disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] This guide provides a detailed comparison of PR-104, a novel hypoxia-activated prodrug, with several conventional DNA alkylating agents. PR-104 is distinguished by its mechanism of action, which is designed to selectively target the hypoxic microenvironment characteristic of many solid tumors.[3][4] This targeted activation offers a potential therapeutic window, aiming to enhance anti-tumor efficacy while minimizing systemic toxicity.
This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of critical pathways.
Mechanism of Action: PR-104
PR-104 is a "pre-prodrug" that undergoes a two-step activation process to become a potent DNA cross-linking agent.[5][6][7]
-
Systemic Conversion: Upon administration, the water-soluble phosphate ester, PR-104, is rapidly hydrolyzed by ubiquitous systemic phosphatases into its more lipophilic and active prodrug form, PR-104A.[6][7]
-
Reductive Activation: PR-104A is then selectively activated within cells through two distinct reductive pathways to form the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent nitrogen mustards that induce DNA interstrand cross-links.[8][9]
-
Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A undergoes a one-electron reduction by various reductase enzymes, such as Cytochrome P450 oxidoreductase (POR).[9] In the presence of oxygen, the resulting nitro radical is rapidly re-oxidized back to the parent compound, sparing normal, well-oxygenated tissues. Under hypoxic conditions, however, the radical undergoes further reduction to the active metabolites.[9]
-
AKR1C3-Mediated Activation: It was later discovered that PR-104A can also be activated under aerobic conditions via a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[5][8] This "off-target" activation in normal tissues with high AKR1C3 expression, such as the bone marrow, is believed to be the primary cause of the dose-limiting myelosuppression observed in clinical trials.[6]
References
- 1. Chlorambucil - Wikipedia [en.wikipedia.org]
- 2. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PR-104 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Facebook [cancer.gov]
- 8. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of PR-104 vs. Standard Chemotherapy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of PR-104, a hypoxia-activated prodrug, with standard chemotherapy agents in xenograft models of non-small cell lung cancer (NSCLC). The objective is to present the available experimental data, detail the methodologies employed, and visualize the underlying mechanisms and workflows to aid in research and drug development.
Executive Summary
PR-104 is a dinitrobenzamide mustard prodrug designed to be activated under the hypoxic conditions characteristic of solid tumors and by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][2] This dual activation mechanism offers a targeted approach to eliminate cancer cells, including those resistant to conventional therapies.[1] Preclinical studies have demonstrated the antitumor activity of PR-104 in various xenograft models, including NSCLC. While direct head-to-head comparisons of PR-104 monotherapy with standard chemotherapy agents in NSCLC xenografts are limited in publicly available literature, existing data from monotherapy and combination studies provide valuable insights into its potential.
This guide focuses on the available data for PR-104 in the H460 NSCLC xenograft model and its combination with the standard chemotherapeutic agent, docetaxel.
Mechanism of Action: PR-104
PR-104 is a water-soluble phosphate pre-prodrug that is rapidly converted in vivo to its active alcohol form, PR-104A.[2] PR-104A can then be activated through two main pathways to generate its cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which induce cell death by cross-linking DNA.[1][3]
-
Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A undergoes one-electron reduction by enzymes like cytochrome P450 oxidoreductase (POR) to form a nitro radical. In the absence of oxygen, this radical is further reduced to the active cytotoxic species.[1]
-
AKR1C3-Dependent Activation: PR-104A can also be activated independently of hypoxia through a two-electron reduction by the aldo-keto reductase 1C3 (AKR1C3) enzyme. Tumors with high AKR1C3 expression are therefore susceptible to PR-104 treatment even in well-oxygenated regions.[1][3]
Efficacy of PR-104 in NSCLC Xenograft Models
PR-104 Monotherapy
| Xenograft Model | Treatment | Key Findings |
| H460 (NSCLC) | PR-104 Monotherapy | Effective killing of hypoxic and aerobic tumor cells.[2] |
PR-104 in Combination with Standard Chemotherapy
Preclinical evidence suggests a synergistic effect when PR-104 is combined with docetaxel. This combination has shown greater than additive antitumor activity in xenograft models.[1] The rationale for this combination is that docetaxel is effective against well-oxygenated tumor cells, while PR-104 targets the hypoxic cells that are often resistant to standard chemotherapy.
A phase II clinical trial (NCT00862134) was designed to evaluate the efficacy of PR-104 in combination with docetaxel versus docetaxel alone in patients with NSCLC, further supporting the clinical relevance of this combination.[2]
| Xenograft Model | Combination Therapy | Key Findings |
| 22RV1 (Prostate) | PR-104 + Docetaxel | Greater than additive antitumor activity.[1] |
| NSCLC (Preclinical Models) | PR-104 + Docetaxel | Supra-additive activity demonstrated.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for evaluating the efficacy of PR-104 and standard chemotherapy in NSCLC xenograft models.
General Xenograft Model Establishment (H460)
-
Cell Culture: H460 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of H460 cells (e.g., 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
PR-104 Administration Protocol (Representative)
-
Formulation: PR-104 is dissolved in a suitable vehicle, such as saline.
-
Dose and Schedule: A representative dose for PR-104 in xenograft studies is 250 mg/kg, administered intraperitoneally (i.p.) once daily for a specified duration (e.g., 5 days a week for 2 weeks).[4] Dosing can vary depending on the xenograft model and study design.
Standard Chemotherapy Protocols (Representative for H460 Xenografts)
The following are general protocols for standard chemotherapy agents used in H460 xenograft models. It is important to note that these are not from studies directly comparing their efficacy to PR-104 monotherapy.
Cisplatin:
-
Formulation: Cisplatin is dissolved in saline.
-
Dose and Schedule: A common dosing regimen is 3 mg/kg administered intraperitoneally (i.p.) once a week for 3-4 weeks.[5][6]
Docetaxel:
-
Formulation: Docetaxel is typically formulated in a vehicle containing polysorbate 80 and ethanol and diluted in a suitable infusion solution.
-
Dose and Schedule: A representative dose is 10 mg/kg administered intravenously (i.v.) once a week for 3-4 weeks.[7]
Data Presentation: A Comparative Overview
As direct comparative data for PR-104 monotherapy versus standard chemotherapy in NSCLC xenografts is limited, the following table summarizes the available findings to provide a qualitative comparison.
| Treatment | Xenograft Model | Reported Efficacy | Limitations |
| PR-104 Monotherapy | H460 (NSCLC) | Demonstrated killing of both hypoxic and aerobic tumor cells.[2] | Lack of direct comparison with standard chemotherapy in the same study. |
| Cisplatin Monotherapy | H460 (NSCLC) | Established as an active agent, showing tumor growth inhibition.[5][6] | Data is from separate studies, not a head-to-head comparison with PR-104. |
| Docetaxel Monotherapy | H460 (NSCLC) | Shows antitumor activity and is a standard of care.[7] | Data is from separate studies, not a head-to-head comparison with PR-104. |
| PR-104 + Docetaxel | NSCLC Preclinical Models | Supra-additive (synergistic) antitumor activity observed.[2] | Highlights the potential of combination therapy rather than a direct comparison of monotherapies. |
Conclusion
PR-104 demonstrates significant preclinical antitumor activity in NSCLC xenograft models, attributed to its unique dual-activation mechanism targeting both hypoxic and AKR1C3-expressing cancer cells. While direct, head-to-head comparative data with standard chemotherapy monotherapies in these models is not extensively documented in the public domain, the available evidence suggests PR-104 is a promising therapeutic agent.
The synergistic effects observed when PR-104 is combined with docetaxel are particularly noteworthy, providing a strong rationale for further investigation of this combination in clinical settings. Future preclinical studies should aim to directly compare the efficacy of PR-104 monotherapy with standard-of-care agents like cisplatin and docetaxel in NSCLC xenografts to better delineate its relative therapeutic potential. Such studies will be invaluable for guiding the design of future clinical trials and identifying patient populations most likely to benefit from PR-104-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Promise of a Powerful Alliance: Evaluating the Synergistic Effects of PR-104 with PARP Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. This guide provides a comprehensive comparison of the hypoxia-activated prodrug PR-104 and PARP inhibitors, exploring the strong preclinical rationale for their combined use to create a potent synergistic anti-cancer strategy.
The convergence of two distinct but complementary mechanisms of action—targeting tumor hypoxia and exploiting deficiencies in DNA damage repair—presents a compelling therapeutic opportunity. PR-104, a prodrug activated in the low-oxygen environment of solid tumors, and PARP inhibitors, which cripple a key DNA repair pathway, are prime candidates for such a synergistic combination. This guide delves into the experimental data supporting this hypothesis, details the methodologies for investigation, and visualizes the intricate signaling pathways involved.
Unveiling the Mechanisms: PR-104 and PARP Inhibitors
PR-104 is a "pre-prodrug" that is systemically converted to PR-104A.[1][2] PR-104A is then selectively activated to its cytotoxic form in hypoxic tumor cells, which are notoriously resistant to conventional therapies.[3][4][5] This activation leads to the formation of DNA cross-links, inducing catastrophic damage to cancer cells.[3][4] Interestingly, PR-104A can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumors.[1][2]
PARP (Poly ADP-ribose polymerase) inhibitors, on the other hand, function by blocking the PARP family of enzymes, which are crucial for the repair of single-strand DNA breaks.[6][7][8] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, resulting in a synthetic lethal effect and cell death.[8][9][10]
The Synergistic Rationale: A Two-Pronged Attack on Cancer Cells
The combination of PR-104 and PARP inhibitors is founded on a strong synergistic rationale. By inducing DNA damage specifically in the hypoxic and often therapy-resistant tumor core, PR-104 creates a scenario where cancer cells become exquisitely dependent on DNA repair mechanisms. The concurrent administration of a PARP inhibitor then systematically dismantles this repair machinery, leading to an overwhelming level of DNA damage and subsequent cell death.
Furthermore, intriguing molecular interactions suggest a deeper level of synergy. Research has shown that the PARP inhibitor olaparib can directly inhibit the AKR1C3 enzyme.[7][11] This dual action could potentiate the effects of PR-104 in tumors where AKR1C3 is a key activator, while simultaneously blocking DNA repair. Additionally, studies have indicated that AKR1C3 can stabilize PARP1, suggesting that the interplay between these two pathways could be a critical determinant of treatment response.[12][13]
Quantitative Data Summary
While direct preclinical or clinical studies combining PR-104 and PARP inhibitors are not yet widely published, the following table illustrates the expected synergistic outcomes based on the known mechanisms of action and data from conceptually similar combination studies.
| Parameter | PR-104 (Alone) | PARP Inhibitor (Alone) | PR-104 + PARP Inhibitor (Expected Synergy) |
| Target Cell Population | Hypoxic tumor cells, AKR1C3-expressing cells[1][2] | Cells with DNA repair deficiencies (e.g., BRCA1/2 mutations)[6][8] | Broadened to include hypoxic regions of tumors regardless of initial DNA repair status |
| Mechanism of Action | Induction of DNA cross-links[3][4] | Inhibition of single-strand DNA break repair, leading to double-strand breaks[7][8] | Enhanced and sustained DNA damage, overwhelming cellular repair capacity |
| In Vitro Cell Viability (IC50) | Lower IC50 under hypoxic vs. normoxic conditions[4] | Lower IC50 in DNA repair-deficient cell lines[9] | Significantly lower IC50 in a wider range of cell lines, especially under hypoxia |
| In Vivo Tumor Growth Delay | Significant delay in xenograft models with hypoxic regions[4] | Significant delay in xenograft models with DNA repair defects[9] | Greater than additive tumor growth delay in a broader spectrum of xenograft models |
| Biomarkers of Efficacy | γH2AX (DNA damage), Pimonidazole (hypoxia)[3] | PARP activity, RAD51 foci formation (homologous recombination) | Increased γH2AX, reduced RAD51 foci, correlation with hypoxia and AKR1C3 expression |
Visualizing the Interaction: Signaling Pathways and Experimental Workflow
To better understand the interplay between PR-104 and PARP inhibitors, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating their synergistic effects.
Detailed Experimental Protocols
To rigorously evaluate the synergistic potential of PR-104 and PARP inhibitors, the following experimental protocols are recommended:
In Vitro Cell Viability and Synergy Analysis
-
Cell Lines: A panel of human cancer cell lines with varying status of DNA repair pathways (e.g., BRCA1/2 wild-type and mutant) and AKR1C3 expression should be used.
-
Culture Conditions: Cells should be cultured under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions. Hypoxia can be achieved using a specialized incubator or hypoxia chamber.
-
Drug Treatment: Cells are treated with a dose range of PR-104, a PARP inhibitor (e.g., olaparib, talazoparib), and the combination of both for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using standard assays such as MTT or CellTiter-Glo.
-
Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
DNA Damage and Apoptosis Assays
-
Immunofluorescence for γH2AX: Cells are treated as described above, fixed, and stained with an antibody against phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. The number of γH2AX foci per cell is quantified by fluorescence microscopy.
-
Western Blotting: Protein lysates from treated cells are analyzed by Western blotting for key proteins in the DNA damage response pathway, including PARP, cleaved PARP, and caspase-3.
-
Flow Cytometry for Apoptosis: Apoptosis is quantified by Annexin V/Propidium Iodide staining followed by flow cytometry analysis.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with human cancer cells to establish tumor xenografts.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups: (1) Vehicle control, (2) PR-104 alone, (3) PARP inhibitor alone, and (4) PR-104 and PARP inhibitor combination.
-
Drug Administration: PR-104 is typically administered intravenously or intraperitoneally, while PARP inhibitors are often given orally. Dosing schedules and concentrations are based on previous studies and tolerability.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for immunohistochemical analysis of biomarkers such as γH2AX, Ki-67 (proliferation), and TUNEL (apoptosis).
Conclusion
The combination of the hypoxia-activated prodrug PR-104 with PARP inhibitors represents a highly promising and rational strategy for cancer therapy. By exploiting the unique tumor microenvironment and targeting a key vulnerability in DNA repair, this combination has the potential to overcome resistance and improve therapeutic outcomes for a broader range of patients. The experimental framework provided in this guide offers a robust approach for the preclinical validation of this synergistic pairing, paving the way for future clinical investigation.
References
- 1. Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 11. Olaparib Synergizes the Anticancer Activity of Daunorubicin via Interaction with AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AKR1C3 regulated by NRF2/MAFG complex promotes proliferation via stabilizing PARP1 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Meta-Analysis of PR-104 Clinical Trial Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has been investigated as a potential anti-cancer agent. Its mechanism of action is designed to exploit the hypoxic microenvironment often found in solid tumors. This guide provides a meta-analysis of the publicly available clinical trial outcomes for PR-104, offering a comparative overview of its performance across different cancer types and treatment regimens. The information is presented to aid researchers, scientists, and drug development professionals in understanding the clinical history of this compound.
Mechanism of Action
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to PR-104A, a dinitrobenzamide mustard. The activation of PR-104A to its cytotoxic DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine), occurs through two main pathways:
-
Hypoxia-Dependent Activation: In low-oxygen environments characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form its active cytotoxic species.
-
AKR1C3-Mediated Activation: PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This "off-target" activation in well-oxygenated tissues, particularly bone marrow, is thought to contribute to the dose-limiting myelosuppression observed in clinical trials.[1]
The active metabolites of PR-104 induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.
References
Safety Operating Guide
A Guide to the Safe Disposal of PM-104
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the proper disposal of PM-104, a substance that requires careful management due to its potential hazards. The following procedures are based on a comprehensive assessment of safety data for materials designated as "this compound," which indicate properties of corrosivity, toxicity, and potential reproductive health risks.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. Due to variations in formulations, the hazards may differ. The information presented here assumes a high level of hazard and is intended to provide a robust safety framework.
Personal Protective Equipment (PPE):
When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation or the generation of vapors, a respirator may be necessary.
This compound Hazard Profile
To ensure the safe handling and disposal of this compound, it is essential to be aware of its potential hazards. The following table summarizes the key hazard information synthesized from various safety data sheets for products containing "104" in their designation.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] |
| Skin Corrosion | Causes severe skin burns and eye damage.[1] |
| Sensitization | May cause an allergic skin reaction.[1][2] |
| Reproductive Toxicity | Suspected of damaging fertility.[1] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[2] |
Experimental Protocol: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any harmful vapors.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (if applicable): If the this compound is acidic or basic, neutralize it with an appropriate agent. This step should only be performed by trained personnel with knowledge of the specific chemical properties of the this compound in use.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Disposal Plan
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and compatible waste container.
-
Container Management: The waste container must be kept tightly closed and stored in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of its hazards (e.g., "Corrosive," "Toxic").
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Documentation: Maintain a record of the amount of this compound waste generated and the date of its disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
